1-benzyl-5-methyl-1H-pyrazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWKERQXFLLBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415424 | |
| Record name | 1-benzyl-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956729-47-8 | |
| Record name | 1-benzyl-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-5-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 1-benzyl-5-methyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-5-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole of interest in medicinal chemistry and drug discovery. Aminopyrazoles serve as crucial scaffolds for a wide range of biologically active compounds. This document outlines a probable synthetic route based on established chemical principles and provides expected characterization data derived from analogous structures.
Introduction
Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The pyrazole ring is a key pharmacophore in several FDA-approved drugs. The functionalization of the pyrazole core, particularly with amine and substituted benzyl groups, allows for the exploration of vast chemical space and the development of novel therapeutic agents. This guide focuses on the this compound isomer, detailing its synthesis and structural elucidation.
Synthesis of this compound
The most common and effective method for the synthesis of 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2][3] For the target compound, this involves the reaction of acetoacetonitrile (3-oxobutanenitrile) with benzylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile carbon.
Proposed Reaction Scheme
The synthesis is proposed to occur as a two-step, one-pot reaction:
-
Hydrazone Formation: Benzylhydrazine reacts with the ketone group of acetoacetonitrile to form a hydrazone intermediate.
-
Cyclization: The terminal nitrogen of the hydrazone then attacks the nitrile group, leading to the formation of the pyrazole ring.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a detailed, plausible experimental protocol derived from standard procedures for aminopyrazole synthesis.[2][3]
Materials:
-
Benzylhydrazine
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst, optional)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Procedure:
-
To a solution of benzylhydrazine (1.0 eq) in absolute ethanol (10 mL per mmol of benzylhydrazine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetoacetonitrile (1.05 eq).
-
A catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Characterization
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Melting Point | Not available; expected to be a low-melting solid |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |
Spectroscopic Data
The characterization of the final compound relies on standard spectroscopic techniques.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |
| ~ 5.50 | s | 1H | Pyrazole-H (C4) |
| ~ 5.10 | s | 2H | -CH₂ -Ph |
| ~ 3.80 (broad) | s | 2H | -NH₂ |
| ~ 2.20 | s | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 158.0 | C -NH₂ (C3) |
| ~ 148.0 | C -CH₃ (C5) |
| ~ 137.0 | Quaternary Ar-C (benzyl) |
| ~ 129.0 | Ar-C H (benzyl) |
| ~ 128.0 | Ar-C H (benzyl) |
| ~ 127.5 | Ar-C H (benzyl) |
| ~ 90.0 | C H (C4) |
| ~ 53.0 | -CH₂ -Ph |
| ~ 11.0 | -CH₃ |
Table 3: Expected IR and MS Data
| Technique | Expected Peaks / Values |
|---|---|
| IR (cm⁻¹) | 3400-3250 (N-H stretch, two bands for primary amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1580 (C=N stretch), ~1500 (C=C stretch) |
| MS (EI) | m/z (%): 187 [M]⁺, 91 [C₇H₇]⁺ (tropylium ion, base peak) |
Workflow for Synthesis and Characterization
The overall process from starting materials to a fully characterized product can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of the title compound.
Conclusion
This technical guide outlines a robust and plausible methodology for the synthesis of this compound, a compound of significant interest for further research in drug development. The provided protocol is based on well-established synthetic transformations for this class of heterocycles. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information provides a solid foundation for the future exploration of this molecule's biological activities and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 6. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 7. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-benzyl-5-methyl-1H-pyrazol-3-amine: Physicochemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the aminopyrazole class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6] The pyrazole nucleus is a versatile scaffold, and its derivatives are key components in a variety of pharmaceuticals.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known physicochemical properties, a general synthesis methodology, and the potential biological relevance of this compound, based on available data for the compound and its structural analogs.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | PubChem[7] |
| Molecular Weight | 187.24 g/mol | PubChem[7] |
| XLogP3 (Predicted) | 1.9 | PubChem[7][8][9] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
| Topological Polar Surface Area | 43.8 Ų | PubChem[7] |
| Monoisotopic Mass | 187.110947427 Da | PubChem[7] |
Note: The values presented in this table are computationally predicted and have not been experimentally verified.
Synthesis Methodology
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[10][11]
General Experimental Protocol for the Synthesis of 3-Aminopyrazoles
This protocol is a generalized procedure based on established methods for the synthesis of substituted aminopyrazoles and should be adapted and optimized for the specific synthesis of this compound.
1. Reaction of a β-Ketonitrile with Benzylhydrazine:
The synthesis would likely commence with the reaction of a suitable β-ketonitrile precursor with benzylhydrazine. The key β-ketonitrile for this synthesis is 3-cyano-4-phenyl-2-butanone.
-
Step 1: Hydrazone Formation. In the initial step, a nucleophilic attack of the benzylhydrazine on the carbonyl group of the β-ketonitrile forms a hydrazone intermediate.
-
Step 2: Cyclization. Subsequently, an intramolecular nucleophilic addition of the other nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the pyrazole ring.[10]
2. Reaction Conditions:
The reaction is typically carried out in a suitable solvent, such as ethanol or dioxane, and may be heated to reflux to drive the reaction to completion.[12] The use of an acid or base catalyst may be necessary to facilitate the condensation and cyclization steps.
3. Purification:
Following the reaction, the product is isolated and purified using standard laboratory techniques, which may include:
-
Solvent evaporation under reduced pressure.
-
Extraction with an appropriate organic solvent.
-
Washing with water or brine.
-
Drying of the organic phase over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Purification by column chromatography on silica gel or recrystallization from a suitable solvent system.[13][14]
4. Characterization:
The structure and purity of the synthesized this compound would be confirmed using a range of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the benzyl, methyl, and amine groups in their expected positions on the pyrazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activity or signaling pathway has been reported for this compound, the broader class of aminopyrazole derivatives is known to exhibit a wide range of pharmacological effects.[1][2][3][4][5][6] This suggests that the target compound could be a valuable candidate for further investigation in drug discovery programs.
Known Activities of Structurally Related Aminopyrazoles:
-
Anticancer and Anti-inflammatory Properties: Many aminopyrazole derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[1][2][5] Some have been shown to act as inhibitors of kinases such as p38 MAP kinase, which are involved in inflammatory signaling pathways.[1][2][5]
-
Antiproliferative Activity: Substituted benzyl-pyrazole derivatives have demonstrated antiproliferative activity in cancer cell lines.[15]
-
Receptor Interacting Protein 1 (RIP1) Kinase Inhibition: Certain 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of RIP1 kinase, a key player in necroptosis, a form of programmed cell death.[16] This suggests potential therapeutic applications in diseases associated with necrosis.[16]
-
Antimicrobial and Antifungal Activity: The aminopyrazole scaffold is present in compounds with antibacterial and antifungal properties.[1][2]
Given the structural features of this compound, it is plausible that it may exhibit similar biological activities. Further research is warranted to explore its potential as a modulator of various cellular targets and pathways.
Logical Relationship for Biological Screening```dot
Conclusion
This compound is a compound of interest within the broader class of aminopyrazoles. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundation for researchers by presenting predicted properties, a general synthesis strategy, and an overview of the known biological potential of related compounds. The versatility of the aminopyrazole scaffold suggests that this compound holds promise as a building block for the development of novel therapeutic agents. Further experimental investigation is necessary to fully elucidate its chemical and biological characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 1-benzyl-3-methyl-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 10. soc.chim.it [soc.chim.it]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide
Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-benzyl-5-methyl-1H-pyrazol-3-amine did not yield any published results. This technical guide therefore presents a detailed analysis of the closely related isomer, 1-benzyl-3-methyl-1H-pyrazol-5-amine , for which experimental data is available. Researchers should be aware that while the general spectroscopic features may be similar, the precise chemical shifts, coupling constants, and fragmentation patterns will differ between these two isomers.
This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic and spectrometric data for 1-benzyl-3-methyl-1H-pyrazol-5-amine.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1-benzyl-3-methyl-1H-pyrazol-5-amine.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a structured format in the search results. |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a structured format in the search results. |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (two bands for primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1650-1580 | Medium-Strong | N-H bend (scissoring) |
| 1600, 1495 | Medium-Weak | Aromatic C=C stretch |
| 1335-1250 | Strong | Aromatic C-N stretch |
Note: The IR data presented is based on typical absorption frequencies for the functional groups present in the molecule and is not from a specific experimental spectrum of 1-benzyl-3-methyl-1H-pyrazol-5-amine.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 187 | Data not available | [M]⁺ (Molecular Ion) |
| Other major fragments not detailed in search results. |
Experimental Protocols
The following are general experimental protocols for the acquisition of spectroscopic and spectrometric data for aminopyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH₂).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Solid Sample (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Solid/Liquid Sample (Attenuated Total Reflectance - ATR):
-
Place a small amount of the sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Analysis:
-
Identify the characteristic absorption bands (in cm⁻¹) corresponding to the different functional groups in the molecule.
-
Correlate the observed bands with known IR absorption frequencies to confirm the presence of key structural features.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
Sample Preparation:
-
GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the range of 10-100 µg/mL.
-
LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water). The concentration is typically in the range of 1-10 µg/mL.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Ionize the sample molecules. For EI, a standard electron energy of 70 eV is typically used. For ESI, the conditions (e.g., spray voltage, capillary temperature) are optimized for the analyte.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detect the ions to generate a mass spectrum.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M-H]⁻ for ESI) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition to confirm the molecular formula.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric characterization of a novel chemical entity.
Caption: Logical workflow for the synthesis, purification, and structural elucidation of a chemical compound using spectroscopic and spectrometric techniques.
An In-depth Technical Guide on the Solubility and Stability of 1-benzyl-5-methyl-1H-pyrazol-3-amine
Introduction
I. Physicochemical Properties and Data Presentation
The solubility and stability of a compound are influenced by its structural features. 1-benzyl-5-methyl-1H-pyrazol-3-amine possesses a pyrazole core, a primary amine, a methyl group, and a benzyl substituent. These functional groups dictate its polarity, hydrogen bonding capacity, and susceptibility to degradation. To facilitate a clear comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Template for Equilibrium Solubility Data
| Solvent System (e.g., pH 7.4 Buffer) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| e.g., Water | 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | 25 | e.g., HPLC-UV | ||
| e.g., DMSO | 25 | e.g., HPLC-UV | ||
| e.g., PBS (pH 7.4) | 37 | e.g., HPLC-UV |
Table 2: Template for Stability Data (e.g., in pH 7.4 Buffer at 40°C)
| Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | 100 | 0 | 0 |
| 24 | |||
| 48 | |||
| 72 | |||
| 168 (1 week) |
II. Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible solubility and stability data. The following sections describe common methodologies.
A. Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
-
Materials: this compound, selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4), orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV system.
-
Procedure:
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial. The presence of solid material at the end of the experiment is crucial.
-
Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
B. Chemical Stability Assessment (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), high-intensity light source (photostability chamber), oven, HPLC-UV/MS system.
-
Procedure:
-
Hydrolytic Stability: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions. Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Oxidative Stability: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and collect samples at different time intervals.
-
Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.
-
Thermal Stability: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in an oven.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (typically with mass spectrometric detection) to separate the parent compound from any degradants. Quantify the percentage of the remaining parent compound and identify the structure of major degradation products.
-
III. Visualizations: Workflows and Pathways
Graphical representations of experimental processes and potential chemical transformations are valuable for conceptual understanding.
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed experimental protocols and data presentation formats outlined herein, researchers can generate the high-quality, reproducible data necessary for advancing their research and development activities. The provided workflows and hypothetical degradation pathways serve as a conceptual basis for designing and interpreting these crucial experiments.
The Derivatization of 1-benzyl-5-methyl-1H-pyrazol-3-amine: A Technical Guide to Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic derivatization of the versatile building block, 1-benzyl-5-methyl-1H-pyrazol-3-amine. This pyrazole derivative serves as a crucial starting material for the generation of a diverse range of novel compounds with potential applications in medicinal chemistry and drug discovery. The strategic modifications of its core structure, particularly at the 3-amino group, open avenues to new chemical entities with varied pharmacological profiles. This document outlines key derivatization reactions, detailed experimental protocols, and quantitative data to facilitate research and development in this area.
Core Derivatization Strategies
The primary site for derivatization on this compound is the nucleophilic 3-amino group. This functional group readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The principal derivatization pathways explored in this guide include:
-
Schiff Base Formation: Condensation with various aldehydes and ketones to yield imines, which can serve as intermediates for further functionalization or as final products with inherent biological activities.
-
Acylation Reactions: Reaction with acylating agents such as acid chlorides and anhydrides to form corresponding amides, introducing a wide array of functionalities.
-
Sulfonylation Reactions: Formation of sulfonamides through reaction with sulfonyl chlorides, a common motif in pharmacologically active compounds.
-
Diazotization and Azo Coupling: Conversion of the primary amine to a diazonium salt, followed by coupling with activated aromatic or methylene compounds to generate azo dyes and other heterocyclic systems.
-
Cyclization Reactions: Annulation of new rings onto the pyrazole core, particularly through reactions with 1,3-dicarbonyl compounds or their equivalents, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key derivatization reactions of this compound, supported by quantitative data from analogous reactions found in the literature.
Synthesis of Schiff Bases (Imines)
The condensation of 5-aminopyrazoles with aldehydes is a straightforward method to introduce structural diversity.[1]
General Experimental Protocol:
A mixture of a 5-aminopyrazole derivative (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol is refluxed for several hours, often in the presence of a catalytic amount of glacial acetic acid.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.
Example Reaction:
Quantitative Data for Analogous Schiff Base Syntheses:
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |
| 4-(Piperidin-1-yl)benzaldehyde | 5-{[4-(Piperidin-1-yl)benzylidene]amino}-...-pyrazole derivative | Good | - | [1] |
| 3,4,5-Trimethoxybenzaldehyde | 5-{[3,4,5-Trimethoxybenzylidene]amino}-...-pyrazole derivative | Good | - | [1] |
| Various aromatic aldehydes | 3-({[Substituted-benzylidene]amino})-...-quinazolin-4-one derivative | - | - | [2] |
Note: Specific yields and melting points for derivatives of this compound would require experimental determination.
Acylation to Form Amides
Acylation of the amino group is a fundamental transformation to introduce amide functionalities, which are prevalent in many drug molecules.[3]
General Experimental Protocol:
To a solution of the aminopyrazole in a suitable solvent (e.g., dichloromethane, dioxane), a base (e.g., triethylamine, calcium hydroxide) is added, followed by the dropwise addition of the acylating agent (e.g., benzoyl chloride, acetyl chloride) at a controlled temperature.[3][4] The reaction is stirred until completion (monitored by TLC). The mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Quantitative Data for Analogous Amide Syntheses:
| Acylating Agent | Starting Amine | Product | Yield (%) | Reference |
| 4-(Chloromethyl)benzoyl chloride | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amine | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-...amide | Range | [3] |
| 4-Substituted aroyl chlorides | 3-Methyl-1-phenyl-pyrazol-5-one (C-acylation) | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-ones | Excellent | [5] |
Sulfonylation to Form Sulfonamides
The introduction of a sulfonamide group can significantly impact the physicochemical and biological properties of a molecule.[6]
General Experimental Protocol:
A mixture of the aminopyrazole (1 equivalent), a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 2 equivalents), and a base (e.g., triethylamine, 2.2 equivalents) in a solvent like acetonitrile is stirred at room temperature for an extended period (e.g., 12 hours).[6] After completion, the solvent is evaporated, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Quantitative Data for an Analogous Sulfonylation Reaction:
| Starting Amine | Sulfonylating Agent | Product | Yield (%) | Reference |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88 | [6] |
Diazotization and Azo Coupling
Diazotization of the amino group followed by coupling with electron-rich species is a classic method for creating azo compounds, which have applications as dyes and potential pharmacological agents.[7]
General Experimental Protocol:
The aminopyrazole is dissolved in a cold solution of a strong acid (e.g., concentrated hydrochloric acid) and cooled to 0-5°C. A cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature.[7] The resulting diazonium salt solution is then added to a cooled solution of the coupling component (e.g., 2-naphthol, a β-ketoester) in a basic medium (e.g., ethanol with potassium hydroxide). The reaction is stirred at low temperature for a few hours, after which the product precipitates and is collected by filtration.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established route to the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.[9][10]
General Experimental Protocol:
A mixture of the 5-aminopyrazole and a 1,3-dielectrophilic compound (e.g., a β-enaminone or an acetylenic ester) is heated in a suitable solvent, which can range from ethanol to acetic acid, sometimes with a catalyst.[9][10] For instance, the reaction of a 5-aminopyrazole with an (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one can be carried out in aqueous ethanol at room temperature.[9] The product often precipitates from the reaction mixture upon cooling or after workup.
Quantitative Data for Analogous Pyrazolo[1,5-a]pyrimidine Syntheses:
| 5-Aminopyrazole Reactant | 1,3-Dielectrophile Reactant | Product Class | Yield (%) | Reference |
| 5-Aminopyrazole-3-carboxamide | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | 7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides | - | [9] |
| 3-Amino-1H-pyrazoles | Dimethyl acetylenedicarboxylate (DMAD) | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | 70-95 | [10] |
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core structure. The derivatization at the 3-amino position through Schiff base formation, acylation, sulfonylation, diazotization, and cyclization reactions allows for the generation of extensive compound libraries. These libraries are essential for structure-activity relationship (SAR) studies and the discovery of new lead compounds in drug development programs. The provided protocols and data serve as a practical resource to accelerate research in this promising area of medicinal chemistry.
References
- 1. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pp.bme.hu [pp.bme.hu]
Quantum Chemical Blueprint for 1-benzyl-5-methyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel pyrazole derivative, 1-benzyl-5-methyl-1H-pyrazol-3-amine. In the quest for new therapeutic agents, pyrazole-containing compounds have emerged as a significant class of heterocyclic scaffolds due to their diverse pharmacological activities. Understanding the fundamental quantum mechanical properties of these molecules is paramount for rational drug design and development. This document outlines the theoretical framework and computational protocols for in-silico analysis, offering insights into the molecule's reactivity, stability, and potential intermolecular interactions.
Theoretical Framework and Computational Methodology
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[1][2] DFT offers a favorable balance between computational cost and accuracy for studying molecular systems of pharmaceutical interest.
Geometry Optimization
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This procedure aims to find the lowest energy conformation of the molecule on the potential energy surface. A commonly employed method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[3][4] The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to account for the non-uniform distribution of electron density, while the diffuse functions (++) are important for describing systems with lone pairs or anions.
Vibrational Frequency Analysis
Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule.[5][6] A scaling factor is often applied to the computed frequencies to better match experimental data.
Electronic Properties
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. Key parameters derived from quantum chemical calculations include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[2][7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding.[2][8]
-
Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing insight into the partial charges on each atom. This information is useful for understanding the molecule's polarity and electrostatic interactions.[8]
Experimental Protocols (for comparison)
While this guide focuses on theoretical calculations, it is essential to correlate the computational results with experimental data for validation. Standard experimental techniques for characterizing a novel compound like this compound would include:
-
Synthesis: The synthesis of the target molecule would likely involve the cyclization of a suitable precursor with a hydrazine derivative.
-
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms in the molecule.[3][6]
-
Infrared (IR) and Raman Spectroscopy: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[3][5]
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.[3][5]
-
-
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing the ultimate benchmark for validating the computed geometry.
Data Presentation: Calculated Properties of this compound
The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory. Note: As no specific experimental or computational data for this exact molecule is publicly available, the presented values are hypothetical and based on typical results for similar pyrazole derivatives found in the literature.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C3-N2 (pyrazole) | 1.39 Å |
| N1-N2 (pyrazole) | 1.35 Å | |
| C5-N1 (pyrazole) | 1.38 Å | |
| C3-NH2 | 1.37 Å | |
| N1-CH2 (benzyl) | 1.45 Å | |
| Bond Angle | C5-N1-N2 | 112.5° |
| N1-N2-C3 | 105.0° | |
| N2-C3-C4 | 110.0° | |
| Dihedral Angle | C4-C5-N1-CH2 | 178.5° |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| N-H stretch | Amine (-NH₂) | 3450, 3350 |
| C-H stretch (aromatic) | Benzyl ring | 3100 - 3000 |
| C-H stretch (aliphatic) | Methyl, Methylene | 2980 - 2850 |
| C=N stretch | Pyrazole ring | 1620 |
| C=C stretch | Pyrazole & Benzyl rings | 1580 - 1450 |
| N-H bend | Amine (-NH₂) | 1600 |
Table 3: Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.95 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 eV |
| Dipole Moment | 2.50 Debye |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.
Caption: Workflow for Quantum Chemical Analysis.
Conclusion
This technical guide has detailed the application of quantum chemical calculations for the in-depth characterization of this compound. The methodologies and data presented herein provide a robust framework for researchers and scientists in the field of drug development to predict the physicochemical properties and biological activity of novel pyrazole derivatives. The synergy between computational and experimental approaches is crucial for accelerating the discovery and optimization of new therapeutic agents. By leveraging the power of computational chemistry, we can gain profound insights into the molecular-level interactions that govern the efficacy and safety of potential drug candidates.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
CAS number and molecular formula of 1-benzyl-5-methyl-1H-pyrazol-3-amine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-benzyl-5-methyl-1H-pyrazol-3-amine, placed within the broader context of the significant therapeutic potential of the pyrazole scaffold. Due to the limited publicly available research on this specific molecule, this document also includes general methodologies and pathways relevant to the pyrazole class of compounds, which are widely recognized for their diverse biological activities.
Compound Identification and Physicochemical Properties
This compound is a substituted pyrazole derivative. The definitive identification and key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 956729-47-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃N₃ | [2][3] |
| Molecular Weight | 187.24 g/mol | [2][3] |
| Canonical SMILES | CC1=CC(=NN1CC2=CC=CC=C2)N | N/A |
| InChIKey | N/A | N/A |
| Appearance | N/A | N/A |
| Melting Point | N/A | N/A |
| Boiling Point | N/A | N/A |
| Solubility | N/A | N/A |
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[4][5] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[4][6][7][8]
The versatility of the pyrazole core allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, feature a pyrazole core, highlighting the therapeutic importance of this chemical class.[4][9]
General Synthetic Methodologies for Pyrazole Derivatives
The synthesis of the pyrazole ring is a well-established area of organic chemistry. The most common and classical approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[4][5] Modern advancements have introduced more sophisticated and efficient methods, including:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene to form the five-membered ring.[4][5]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high efficiency and rapid access to complex and highly substituted pyrazole structures.[4][5]
-
Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly reduce reaction times and improve yields for various pyrazole synthesis protocols.[10]
Experimental Protocols: A Representative Example
While specific experimental data for this compound is not available, the following section provides a detailed, representative protocol for evaluating the biological activity of pyrazole compounds, which are often investigated as kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific protein kinase, a common target for pyrazole-based drugs.[5]
1. Reagents and Materials:
-
Target Kinase (e.g., a specific tyrosine kinase or serine/threonine kinase)
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test Compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence detection
2. Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to create a concentration-response curve (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase enzyme, and the specific peptide substrate to each well.
-
Compound Addition: Add the diluted test compound, positive control, or DMSO (as a negative control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should typically be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. This often involves a luminescence-based readout.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Visualization of a Relevant Biological Pathway
Many pyrazole derivatives function as inhibitors of signaling pathways critical for cell growth and inflammation. The diagram below illustrates a generalized workflow for screening potential kinase inhibitors, a common application for novel pyrazole compounds in drug discovery.
Caption: Workflow for in vitro screening of potential kinase inhibitors.
References
- 1. This compound, CasNo.956729-47-8 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 8. academicstrive.com [academicstrive.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-benzyl-5-methyl-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of 1-benzyl-5-methyl-1H-pyrazol-3-amine. In the absence of specific experimental data for this compound in publicly accessible literature, this document outlines a standard experimental protocol, discusses the expected thermal behavior based on the analysis of its structural components and related heterocyclic compounds, and presents hypothetical data to illustrate a potential thermal decomposition profile. This guide is intended to serve as a practical resource for researchers planning the thermal analysis of this and structurally similar pyrazole derivatives.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique provides valuable information about the physical and chemical properties of materials, including thermal stability, decomposition temperatures, and the composition of multi-component systems.[2][3] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[4] The mass of the sample is continuously monitored as the temperature is increased, typically at a constant rate.[5] The resulting data is plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis.[6]
The applications of TGA are extensive and include:
-
Thermal Stability Assessment: Determining the temperature at which a material begins to decompose.[2]
-
Compositional Analysis: Quantifying the content of volatiles, moisture, and non-volatile components (e.g., ash).[3]
-
Decomposition Kinetics: Studying the rates and mechanisms of thermal degradation.[1]
Predicted Thermal Behavior of this compound
The thermal stability of this compound is dictated by the strength of the chemical bonds within its structure. The molecule consists of a pyrazole ring substituted with a methyl group, an amine group, and a benzyl group.
-
Pyrazole Core: The pyrazole ring itself is a relatively stable aromatic heterocycle. The thermal decomposition of the pyrazole ring often involves the elimination of N₂ gas.[7]
-
Substituents: The benzyl and methyl groups are generally stable, while the amine group may be susceptible to oxidation at elevated temperatures in a non-inert atmosphere. The C-N bond connecting the benzyl group to the pyrazole nitrogen is a likely point of initial cleavage.
Based on these structural features, the thermal decomposition of this compound in an inert atmosphere (e.g., nitrogen) is expected to occur at a relatively high temperature. The decomposition may proceed in multiple steps, with the initial mass loss potentially corresponding to the cleavage and volatilization of the benzyl group, followed by the decomposition of the remaining pyrazole structure at higher temperatures. Some pyrazole derivatives are known to be stable up to 450 °C.[8]
Experimental Protocol for TGA
The following is a detailed methodology for the thermogravimetric analysis of a solid organic compound like this compound.
3.1. Instrumentation A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace is required.[9]
3.2. Sample Preparation
-
Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[9]
-
Record the initial sample mass precisely.
3.3. TGA Instrument Setup and Measurement
-
Place the sample crucible onto the TGA balance mechanism.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.[3]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[3] A higher final temperature may be necessary if significant residue remains.
-
-
Continuously record the sample mass and temperature throughout the experiment.
3.4. Data Analysis
-
Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve), which plots the rate of mass loss against temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.[4]
-
Determine the onset temperature of decomposition (Tonset) and the temperatures of peak mass loss from the TGA and DTG curves, respectively.
-
Quantify the percentage of mass loss at each decomposition step.
Hypothetical Data Presentation
As no experimental TGA data for this compound is currently available, the following table summarizes the expected thermal events based on the analysis of its chemical structure and the known behavior of similar compounds.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Probable Gaseous Products |
| Step 1 | ~ 250 - 300 | ~ 320 | ~ 45 - 50 | Benzyl fragments (e.g., toluene, benzene) |
| Step 2 | ~ 350 - 400 | ~ 410 | ~ 30 - 35 | Pyrazole ring fragments, N₂, HCN |
| Residue | > 500 | - | ~ 15 - 25 | Carbonaceous residue |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for Thermogravimetric Analysis.
5.2. Hypothetical TGA and DTG Curves
Caption: Hypothetical TGA and DTG curves for the compound.
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. infinitalab.com [infinitalab.com]
- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epfl.ch [epfl.ch]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine
Abstract
This document provides a detailed protocol for the synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of a substituted hydrazine with a β-ketonitrile, a versatile method for the preparation of aminopyrazoles.[1] This protocol outlines the necessary reagents, step-by-step experimental procedure, and data presentation for the synthesis, work-up, and purification of the target compound.
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The this compound core, in particular, presents a versatile platform for further functionalization. The synthetic protocol described herein is a robust and efficient method for accessing this key intermediate. The primary synthetic strategy involves the cyclocondensation of benzylhydrazine with cyanoacetone.[2][3]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the carbonyl group of cyanoacetone with the terminal nitrogen of benzylhydrazine. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system.[1]
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzylhydrazine or Benzylhydrazine dihydrochloride | Reagent | Commercially Available |
| Cyanoacetone or Sodium cyanoacetonate (NaCyA) | Reagent | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethanol | Absolute | Commercially Available |
| Sodium Hydroxide (if starting with hydrochloride salt) | Reagent | Commercially Available |
| Hydrochloric Acid (for pH adjustment) | Reagent | Commercially Available |
| Sodium Chloride | Reagent | Commercially Available |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent | Commercially Available |
| Silica Gel (for column chromatography) | 60-120 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
3.2. Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Water separator (Dean-Stark apparatus)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
3.3. Synthetic Procedure
Step 1: Preparation of Benzylhydrazine (if starting from salt) If using benzylhydrazine dihydrochloride, the free base must be prepared.
-
Dissolve benzylhydrazine dihydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is strongly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain benzylhydrazine as an oil. Use immediately in the next step.
Step 2: Cyclocondensation Reaction
-
In a round-bottom flask equipped with a reflux condenser and a water separator, add sodium cyanoacetonate (1.0 eq) and toluene.
-
To this suspension, add benzylhydrazine (1.0 eq).
-
Heat the reaction mixture to reflux. Water will be collected in the water separator as the reaction proceeds.[3]
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.[3] For column chromatography, a gradient of ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactant Ratio (Benzylhydrazine:Cyanoacetone) | 1:1 | [2][3] |
| Solvent | Toluene | [3] |
| Reaction Temperature | Reflux (~111 °C) | [3] |
| Reaction Time | 4-6 hours | - |
| Typical Yield | 70-85% | [2][3] |
| Purity (post-purification) | >98% | [2][3] |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | White to off-white solid or pale yellow oil |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| ¹H NMR | Peaks corresponding to benzyl protons, methyl protons, pyrazole ring proton, and amine protons. |
| ¹³C NMR | Peaks corresponding to carbons of the benzyl group, methyl group, and pyrazole ring. |
| Mass Spectrometry (m/z) | [M+H]⁺ at 188.12 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Benzylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Cyanoacetone is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Toluene is a flammable and volatile solvent. Perform the reaction away from ignition sources.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Benzyl-5-methyl-1H-pyrazol-3-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-methyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused pyrazole systems and other substituted pyrazole derivatives with significant biological activities. The presence of a reactive primary amine group at the 3-position and a benzyl group at the N1-position makes it a versatile precursor for creating diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on potential kinase inhibitors and antimicrobial agents.
Applications in the Synthesis of Bioactive Molecules
The 3-aminopyrazole moiety is a key pharmacophore in a variety of biologically active compounds. The N-benzyl group can provide additional steric and electronic properties, as well as potential interactions with biological targets. Key applications of this compound include:
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic compounds are known to exhibit a wide range of biological activities, including kinase inhibition. The reaction of this compound with β-dicarbonyl compounds or their equivalents provides a straightforward route to this important scaffold.
-
Synthesis of N-Acylpyrazole Derivatives: Acylation of the 3-amino group with various acylating agents can lead to the formation of amide derivatives. These compounds can serve as intermediates for further elaboration or as final products with potential therapeutic applications. For instance, N-acyl pyrazoles have been investigated as anticancer and antimicrobial agents.
-
Synthesis of Pyrazolo[3,4-b]pyridines: This class of compounds has also shown promise as kinase inhibitors and is accessible through the reaction of 3-aminopyrazoles with appropriate precursors.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis.
Protocol 1: Synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide
This protocol describes the acylation of this compound with benzoyl chloride to yield the corresponding benzamide derivative. This reaction is a fundamental transformation for this building block. While a specific literature procedure for this exact molecule is not available, the following is a general and reliable method adapted from the synthesis of similar N-acylpyrazole compounds.
Reaction Scheme:
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Data for N-Acylation of Aminopyrazoles
| Starting Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-aminopyrrolo[3,4-c]pyrazole derivative | Benzoyl chloride | DIEA | THF | 12 | 84.5 | [1] |
| Ethyl 3-benzamido-dihydropyrrolo[3,4-c]pyrazole | Benzoyl chloride | DIEA | THF | - | 97.6 | [1] |
| N-(5-benzoyl-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide | Acetyl chloride | DIEA | THF | 12 | 89 | [1] |
Protocol 2: Synthesis of 7-Amino-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine Derivatives (General Approach)
This protocol outlines a general strategy for the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors. The reaction involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Reaction Scheme:
CDK9-Mediated Transcriptional Regulation
Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes like c-Myc. [2][3]
Pim-1 Kinase Signaling in Cell Survival and Apoptosis
Pim-1 kinase, a serine/threonine kinase, is another important target in cancer therapy. Pyrazole-based compounds can be designed to inhibit Pim-1, thereby promoting apoptosis.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its utility in constructing pyrazolo[1,5-a]pyrimidines and N-acylpyrazoles, which are scaffolds for potent kinase inhibitors and other bioactive molecules, makes it a key tool for medicinal chemists. The provided protocols and pathway diagrams serve as a guide for researchers to explore the full potential of this compound in their synthetic and drug development endeavors.
References
- 1. N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-benzyl-5-methyl-1H-pyrazol-3-amine in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, featured in numerous approved drugs due to its ability to form key interactions with various biological targets. While specific research on this compound is limited, its structural features suggest significant potential as a scaffold for the design of novel therapeutic agents, particularly as a kinase inhibitor. The presence of the 3-amino group provides a crucial hydrogen bond donor and a site for further chemical modification, the 1-benzyl group can engage in hydrophobic and aromatic interactions within a protein binding pocket, and the 5-methyl group can influence selectivity and metabolic stability.
This document provides an overview of the potential applications of this compound, drawing insights from studies on closely related analogs, particularly in the context of kinase inhibition.
Potential Applications in Medicinal Chemistry
Derivatives of 1-benzyl-1H-pyrazole have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.
Kinase Inhibition
The 3-aminopyrazole core is a recognized hinge-binding motif in many kinase inhibitors. This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The 1-benzyl group can be directed towards the solvent-exposed region or a hydrophobic pocket of the ATP-binding site, contributing to affinity and selectivity.
A notable example is the development of 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase , a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[1] While the specific compound this compound was not explicitly detailed in these studies, a closely related analog, compound 4b (1-(4-fluorobenzyl)-N-(pyridin-4-yl)-1H-pyrazol-3-amine), demonstrated high potency.[1]
Data Presentation
The following table summarizes the quantitative data for a potent analog of this compound, highlighting its potential as a RIP1 kinase inhibitor.
| Compound ID | Structure | Target Kinase | Kd (μM) | EC50 (μM) (Cell Necroptosis Assay) | Reference |
| Analog 4b | 1-(4-fluorobenzyl)-N-(pyridin-4-yl)-1H-pyrazol-3-amine | RIP1 | 0.078 | 0.160 | [1] |
Disclaimer: The data presented is for a structurally related analog and is intended to illustrate the potential of the this compound scaffold.
Experimental Protocols
The following are representative protocols for the synthesis of a this compound derivative and a key biological assay for evaluating its activity as a kinase inhibitor.
Synthesis of this compound (Proposed)
This proposed synthesis is based on established methods for the preparation of substituted aminopyrazoles.
Step 1: Synthesis of 3-amino-5-methyl-1H-pyrazole
-
To a solution of cyanoacetone (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-amino-5-methyl-1H-pyrazole.
Step 2: N-benzylation of 3-amino-5-methyl-1H-pyrazole
-
To a solution of 3-amino-5-methyl-1H-pyrazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring for completion by TLC.
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase, such as RIP1 kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., RIP1 kinase)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Signaling Pathway
Caption: RIP1 Kinase-Mediated Necroptosis Pathway and Inhibition.
Experimental Workflow
Caption: Synthetic Workflow for the Target Compound.
Caption: General Kinase Inhibition Assay Workflow.
References
Application Notes and Protocols: 1-benzyl-5-methyl-1H-pyrazol-3-amine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of the N-heterocyclic ligand, 1-benzyl-5-methyl-1H-pyrazol-3-amine. This document includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, as well as methods for their characterization. Due to the limited availability of direct experimental data for this specific ligand in the current literature, the protocols and characterization data are based on established methods for closely related pyrazole derivatives.
Introduction
Pyrazole derivatives are a versatile class of ligands in coordination chemistry, capable of coordinating to a wide range of metal ions to form stable complexes with diverse geometries and interesting properties. The presence of two adjacent nitrogen atoms in the pyrazole ring allows for various coordination modes, including monodentate, bidentate, and bridging interactions. The substituents on the pyrazole ring, in this case, a benzyl group at the N1 position, a methyl group at the C5 position, and an amino group at the C3 position, play a crucial role in tuning the steric and electronic properties of the ligand and, consequently, the reactivity and stability of its metal complexes.
Complexes derived from pyrazole-based ligands have shown significant promise in various fields, including catalysis, materials science, and medicinal chemistry. For instance, they have been investigated as catalysts in cross-coupling reactions, as building blocks for metal-organic frameworks (MOFs), and as potential therapeutic agents with antimicrobial and anticancer activities. The this compound ligand, with its combination of a bulky benzyl group and a coordinating amino group, is a promising candidate for the development of novel metal complexes with unique structural features and functionalities.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process, starting with the synthesis of the pyrazole core, followed by N-alkylation.
Protocol 1: Synthesis of 3-amino-5-methylpyrazole
This protocol is adapted from the patented synthesis of 3-amino-5-methylpyrazole.[1][2]
Materials:
-
Cyanoacetone or its alkali metal salt
-
Hydrazine hydrate or a hydrazinium salt (e.g., hydrazinium monohydrochloride)
-
Toluene
-
Ethanol
-
Hydrophobic solvent (e.g., toluene)
-
Reaction flask with a reflux condenser and stirring mechanism
-
Distillation apparatus
Procedure:
-
In a reaction flask, dissolve or suspend the alkali metal salt of cyanoacetone in a suitable solvent such as water or an organic solvent.
-
Slowly add an equimolar amount of a hydrazinium salt (e.g., 40% by weight aqueous solution of hydrazinium monohydrochloride) to the cyanoacetone solution at a controlled temperature, for instance, 35°C, over a period of 2 hours.[2]
-
Allow the reaction mixture to stir for an additional 4-5 hours to ensure the completion of the cyclization reaction.
-
Add a hydrophobic solvent like toluene to the reaction mixture and remove the water via azeotropic distillation.
-
After cooling, the inorganic salt (e.g., sodium chloride) may precipitate or form a suspension. The salt can be precipitated by adding an equal volume of ethanol and then removed by filtration.
-
The filtrate, containing the 3-amino-5-methylpyrazole, is concentrated under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure 3-amino-5-methylpyrazole.
References
High-performance liquid chromatography (HPLC) method for 1-benzyl-5-methyl-1H-pyrazol-3-amine
An HPLC method for the determination of 1-benzyl-5-methyl-1H-pyrazol-3-amine has been developed and is detailed in this application note. This method is suitable for the quantification and purity assessment of the compound in research and drug development settings.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a key structural motif found in many pharmaceutically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, a reliable analytical method is crucial for ensuring its quality, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for the analysis of such compounds.
This document provides a comprehensive reverse-phase HPLC (RP-HPLC) protocol for the analysis of this compound, including chromatographic conditions, sample preparation, and system suitability criteria.
Physicochemical Properties
The positive XlogP value suggests that the compound has sufficient hydrophobicity to be retained on a reverse-phase HPLC column. The presence of the aromatic benzyl group and the pyrazole ring implies that the molecule will be UV-active, allowing for detection by a UV spectrophotometer.[4]
Experimental Protocol: HPLC Method
This method outlines a reverse-phase HPLC procedure for the quantitative analysis of this compound.
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
This compound reference standard.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well (0.1% v/v Formic Acid in Water). Degas before use.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade). Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix.
-
Working Standard Solution (approx. 50 µg/mL): Transfer 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask, dilute to volume with the diluent, and mix well.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below. A gradient elution is employed for efficient separation of the main peak from any potential impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min, 30% B2-15 min, 30% to 80% B15-18 min, 80% B18-18.1 min, 80% to 30% B18.1-25 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
| Table 1: Optimized Chromatographic Conditions. |
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters. A minimum of five replicate injections of the Working Standard Solution should be performed. The acceptance criteria are listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| Table 2: System Suitability Parameters. |
Method Validation Protocol Outline
To ensure the method is fit for its intended purpose, it should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations over the range of 25% to 150% of the working standard concentration. Plot a calibration curve and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 50%, 100%, 150%). The % recovery should be calculated.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the working standard concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) to assess the method's reliability.
Hypothetical Method Validation Summary
The following table presents hypothetical but realistic data for a validated method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 12.5 - 75 µg/mL | Report |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | 0.8% | ≤ 2.0% |
| Precision - Intermediate (%RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Report |
| LOQ | 0.3 µg/mL | Report |
| Table 3: Summary of Hypothetical Method Validation Data. |
Workflow Visualization
The overall process, from initial development to routine use of the analytical method, is depicted in the workflow diagram below.
Caption: Workflow for HPLC method development, validation, and application.
References
- 1. 1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-benzyl-3-methyl-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
Gas chromatography-mass spectrometry (GC-MS) analysis of 1-benzyl-5-methyl-1H-pyrazol-3-amine
Application Note: GC-MS Analysis of 1-benzyl-5-methyl-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (Molecular Formula: C₁₁H₁₃N₃, Monoisotopic Mass: 187.11 g/mol ) is a substituted pyrazole amine of interest in pharmaceutical research and synthetic chemistry.[1] Accurate and reliable quantification is crucial for quality control, process optimization, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[2] A significant analytical challenge in the synthesis of this compound is the potential formation of its regioisomer, 1-benzyl-3-methyl-1H-pyrazol-5-amine, which has an identical molecular weight.
This application note details a robust GC-MS method for the identification and quantification of this compound. The method is optimized for the baseline separation of regioisomers and provides the sensitivity and selectivity required for rigorous analysis in a drug development setting.
Experimental Protocols
Protocol 1: Sample and Standard Preparation
This protocol outlines the preparation of samples, calibration standards, and quality control (QC) samples for GC-MS analysis.
Materials:
-
This compound reference standard
-
Sample containing the analyte
-
Dichloromethane (DCM), GC grade
-
Methanol, GC grade
-
Internal Standard (IS), e.g., Deuterated pyrazole derivative or a structurally similar compound not present in the sample.
-
Class A volumetric flasks and pipettes
-
2 mL GC vials with PTFE-lined septa
-
0.45 µm PTFE syringe filters
Procedure:
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of the chosen internal standard in dichloromethane.
-
Analyte Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol before diluting to the mark with dichloromethane to create a 1 mg/mL stock solution.[2]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the analyte stock solution with dichloromethane. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample mixture into a 10 mL volumetric flask. Follow step 2 for dissolution and dilution. Spike with the internal standard to a final concentration of 10 µg/mL.
-
Final Preparation: Filter all prepared solutions through a 0.45 µm PTFE syringe filter into separate GC vials before analysis.[2]
Protocol 2: GC-MS Instrumental Analysis
This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of the analyte.
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
GC-MS Conditions: The instrumental parameters are summarized in Table 1 and Table 2. A 5% phenyl-methylpolysiloxane column is recommended for its versatility with amine compounds.[2] The temperature program is designed to ensure the separation of potential isomers.
Data Presentation and Results
Chromatographic and Mass Spectrometric Data
The following tables summarize the proposed instrumental conditions and the expected analytical results for the GC-MS analysis.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2] |
| Oven Program | Initial: 100 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 200 °C |
| | Ramp 2: 25 °C/min to 300 °C, hold for 5 min |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 290 °C |
| Scan Mode | Full Scan (m/z 40-400) for identification |
| Selected Ion Monitoring (SIM) for quantification | |
| SIM Ions (Analyte) | m/z 187, 91, 96 (Quantifier in bold) |
| SIM Ions (IS) | To be determined based on IS selection |
Table 3: Method Validation and Quantitative Data (Hypothetical)
| Parameter | Result | Specification |
|---|---|---|
| Retention Time (RT) | ~15.2 min | - |
| Linearity (R²) | 0.9992 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80 - 120%[3] |
| Precision (% RSD) | < 3.5% | ≤ 15%[3] |
Expected Mass Spectrum: The Electron Impact (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 187 . Key fragmentation patterns for substituted pyrazoles and benzyl amines include alpha-cleavage.[4][5] The most prominent fragment is anticipated to be the tropylium ion at m/z 91 resulting from the cleavage of the benzyl group. Another significant fragment could arise from the remaining pyrazole amine structure at m/z 96 .
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the qualitative and quantitative analysis of this compound. By combining an optimized chromatographic separation with mass spectral analysis, this method allows for unambiguous identification and accurate quantification, even in the presence of challenging regioisomers.[2] This methodology is essential for quality control and research applications in the pharmaceutical industry. The validation parameters demonstrate that the method is specific, sensitive, linear, accurate, and precise, making it suitable for its intended purpose.[6][7]
References
- 1. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: 1-benzyl-5-methyl-1H-pyrazol-3-amine in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-benzyl-5-methyl-1H-pyrazol-3-amine as a scaffold for the development of novel anti-inflammatory agents. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with several marketed non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and phenylbutazone featuring this heterocyclic ring.[1][2][3][4] The derivatization of the this compound core offers a promising strategy for discovering new drug candidates with improved efficacy and safety profiles.
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[4][5] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, some pyrazole-containing compounds have been shown to modulate the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and to interfere with signaling pathways like NF-κB.[5]
This document outlines synthetic strategies, key in vitro and in vivo experimental protocols for evaluating anti-inflammatory activity, and presents representative data for pyrazole derivatives.
Data Presentation
The following table summarizes quantitative data for representative pyrazole derivatives, illustrating their potential as anti-inflammatory agents.
| Compound ID | Target | Assay | IC50 (µM) | % Inhibition | Reference Compound |
| Pyrazole Derivative 1 | COX-2 | In vitro COX inhibition | 0.73 | - | Celecoxib |
| Pyrazole Derivative 2 | COX-1 | In vitro COX inhibition | >100 | - | Celecoxib |
| Pyrazole Derivative 3 | - | Carrageenan-induced paw edema (in vivo) | - | 85.78 | Indomethacin |
| Pyrazole Derivative 4 | - | HRBC membrane stabilization (in vitro) | - | High | Ibuprofen |
Note: The data presented are representative values for different pyrazole derivatives as specific data for this compound derivatives was not available in the searched literature. The actual activity of derivatives of the target compound would need to be experimentally determined.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of novel this compound derivatives.
Protocol 1: Synthesis of Pyrazole-based Chalcones and Final Pyrazole Derivatives
This protocol describes a common method for synthesizing pyrazole derivatives, which often involves the cyclization of a chalcone intermediate.[1][6]
Part A: Synthesis of Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve an appropriately substituted acetophenone in ethanol.
-
Aldol Condensation: Add an equimolar amount of a substituted benzaldehyde to the solution.
-
Catalysis: Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Part B: Cyclization to form Pyrazole Derivative
-
Reaction Setup: Reflux a mixture of the synthesized chalcone and hydrazine hydrate (or a substituted hydrazine like 4-hydrazinobenzenesulfonamide hydrochloride for COX-2 selectivity) in a suitable solvent such as ethanol or acetic acid.[6][7]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the resulting solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final pyrazole derivative.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key targets for many anti-inflammatory drugs.[1]
-
Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing a heme cofactor and the enzyme.
-
Compound Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the enzyme mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a solution of hydrochloric acid.
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
Protocol 3: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[1][7]
-
Animal Model: Use healthy adult Wistar or Sprague-Dawny rats of either sex, weighing between 150-200g.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the synthesized pyrazole derivatives.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle only.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the statistical significance.
Protocol 4: In Vitro Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the anti-inflammatory activity of a compound by its ability to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes.[8]
-
Blood Sample: Obtain fresh whole human blood and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge and wash the packed red blood cells with isosaline. Prepare a 10% v/v suspension of the cells in isosaline.
-
Reaction Mixture: For each assay, mix 1 ml of the test compound solution (at various concentrations), 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures and measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemogloblin released due to hemolysis.
-
Controls: Use a control containing the HRBC suspension and hyposaline (to represent 100% hemolysis) and a standard drug like ibuprofen.
-
Data Analysis: Calculate the percentage of membrane stabilization for each compound concentration.
Visualizations
The following diagrams illustrate key concepts in the development of anti-inflammatory agents based on the this compound scaffold.
Caption: Experimental workflow for the synthesis and evaluation of novel pyrazole derivatives.
Caption: Simplified arachidonic acid pathway and the inhibitory action of pyrazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of pyrazole derivatives in the management of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
Application of Pyrazole Derivatives in Agrochemical Formulations: A Detailed Guide for Researchers
Introduction: Pyrazole derivatives represent a significant and versatile class of heterocyclic compounds that have become a cornerstone in the development of modern agrochemicals.[1] Their stable aromatic ring and multiple sites for substitution allow for extensive structural modifications, leading to a diverse array of potent fungicides, insecticides, and herbicides.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with pyrazole-based agrochemicals.
I. Pyrazole Derivatives as Fungicides
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of plant pathogenic fungi by targeting cellular respiration.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamides, a key group of SDHI fungicides, function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[1] This inhibition blocks the oxidation of succinate to fumarate, a critical step in the Krebs cycle, thereby halting ATP production and causing fungal cell death.[1][2]
Caption: Inhibition of Mitochondrial Complex II by Pyrazole SDHI Fungicides.
Quantitative Efficacy Data for Pyrazole Fungicides
The efficacy of pyrazole fungicides is typically quantified by their half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth.
| Compound | Target Pathogen | EC50 (mg/L) | Reference |
| Bixafen | Various | Varies by pathogen | [1] |
| Fluxapyroxad | Gaeumannomyces graminis | 1.93 | [3] |
| Fluxapyroxad | Valsa mali | 12.45 | [3] |
| Sedaxane | Various | Varies by pathogen | [1] |
| Pyraclostrobin | Various | Varies by pathogen | [1] |
| Compound C-10 (Experimental) | Gaeumannomyces graminis | 1.71 | [3] |
| Compound C-10 (Experimental) | Valsa mali | 4.92 | [3] |
| Compound 9b (Experimental) | Erysiphe graminis | 3.04 | [4][5] |
| Compound C22 (Experimental) | Valsa mali | 0.45 | [6] |
| Compound C22 (Experimental) | Sclerotinia sclerotiorum | 0.49 | [6] |
| Compound C22 (Experimental) | Rhizoctonia solani | 3.06 | [6] |
| Compound C22 (Experimental) | Botrytis cinerea | 0.57 | [6] |
Experimental Protocols for Fungicide Evaluation
This protocol is used to determine the direct inhibitory effect of pyrazole derivatives on the mycelial growth of pathogenic fungi on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (9 cm diameter)
-
Test pyrazole compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fungal cultures of target pathogens
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Autoclave the PDA medium and cool it to approximately 50-60°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final DMSO concentration does not inhibit fungal growth (typically <1%).
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate with PDA and DMSO only should also be prepared.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate almost covers the entire plate.
-
Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony in the control plate
-
T = Average diameter of the fungal colony in the treated plate
-
-
Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
-
This protocol evaluates the ability of a pyrazole compound to protect a whole plant from fungal infection when applied before the pathogen.
Materials:
-
Healthy, susceptible host plants of a uniform growth stage
-
Test pyrazole compound formulated for spraying
-
Laboratory sprayer
-
Fungal pathogen inoculum (e.g., spore suspension)
-
Humid chamber or greenhouse with controlled environment
-
Untreated control plants
Procedure:
-
Plant Preparation:
-
Grow susceptible host plants to a specific developmental stage (e.g., 3-4 true leaves).
-
-
Fungicide Application:
-
Prepare different concentrations of the formulated test compound.
-
Spray the plants with the fungicide solutions until runoff, ensuring uniform coverage of all leaf surfaces. An equal number of plants should be sprayed with a blank formulation (without the active ingredient) as a control.
-
-
Inoculation:
-
After the sprayed solution has dried on the leaf surfaces (typically 24 hours later), inoculate the plants with a standardized concentration of the fungal pathogen's inoculum (e.g., a spore suspension).
-
-
Incubation:
-
Place the inoculated plants in a humid chamber or a greenhouse with conditions conducive to disease development (e.g., high humidity, optimal temperature).
-
-
Disease Assessment:
-
After a specific incubation period (e.g., 7-14 days), visually assess the disease severity on the leaves of both treated and control plants. This can be done by estimating the percentage of leaf area covered by lesions.
-
-
Data Analysis:
-
Calculate the percentage of disease control for each treatment using the disease severity data from the treated and control plants.
-
II. Pyrazole Derivatives as Insecticides
Pyrazole insecticides are highly effective against a broad range of agricultural pests, primarily by targeting the insect's nervous system or energy metabolism.
Mechanism of Action
-
GABA-gated Chloride Channel Blockers: Phenylpyrazole insecticides, such as Fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor.[7] GABA is an inhibitory neurotransmitter in insects. By blocking the GABA-gated chloride channels, these insecticides prevent the influx of chloride ions into the neuron, leading to hyperexcitation of the central nervous system, convulsions, and eventual death of the insect.[8]
Caption: Phenylpyrazole Insecticide Blocking the GABA-gated Chloride Channel.
-
Mitochondrial Electron Transport Inhibitors (METIs): Some pyrazole insecticides, such as Tolfenpyrad and Tebufenpyrad, inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1] This disruption of ATP synthesis leads to energy depletion and insect mortality.
Quantitative Efficacy Data for Pyrazole Insecticides
The efficacy of insecticides is often measured by the lethal dose (LD50) or lethal concentration (LC50) required to kill 50% of a test population.
| Compound | Target Pest | Efficacy Metric | Value | Reference |
| Fipronil | Termites | LC50 | 0.038 µg/mL | [9] |
| Fipronil | Locusts | LC50 | 63.09 µg/mL | [9] |
| Tolfenpyrad | Aphis fabae | LC50 | Comparable to 3.81 mg/L | [4][5] |
| Tebufenpyrad | Various | Varies by pest | [1] | |
| Chlorantraniliprole | Plutella xylostella | LC50 | 0.0334 mg/L | [10] |
| Compound 3f (Experimental) | Termites | LC50 | 0.001 µg/mL | [9] |
| Compound 3d (Experimental) | Termites | LC50 | 0.006 µg/mL | [9] |
| Compound 6h (Experimental) | Locusts | LC50 | 47.68 µg/mL | [9] |
| Compound 9l (Experimental) | Aphis fabae | LC50 | 3.81 mg/L | [4][5] |
| Compound 81 (Experimental) | Plutella xylostella | LC50 | 0.0053 mg/L | [10] |
Experimental Protocols for Insecticide Evaluation
This method determines the contact toxicity of a pyrazole compound by direct application to the insect's body.
Materials:
-
Test insects of a uniform age and size
-
Test pyrazole compound
-
Acetone or another suitable solvent
-
Micro-applicator
-
Ventilated containers for holding treated insects
-
Food and water source for insects
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Make serial dilutions of the stock solution to create a range of concentrations.
-
-
Insect Anesthetization:
-
Briefly anesthetize the insects using carbon dioxide or by chilling them.
-
-
Topical Application:
-
Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1 µL) of each test solution to the dorsal thorax of each anesthetized insect.
-
A control group should be treated with the solvent only.
-
-
Post-Treatment Observation:
-
Place the treated insects in clean, ventilated containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, light).
-
-
Mortality Assessment:
-
Record insect mortality at specific time intervals (e.g., 24, 48, and 72 hours) after application. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LD50 value using probit analysis of the mortality data against the logarithm of the applied dose.
-
This bioassay is suitable for assessing the toxicity of a pyrazole compound to leaf-feeding insects.
Materials:
-
Host plant leaves
-
Test pyrazole compound formulated for dipping
-
Beakers or other suitable containers for dipping
-
Ventilated Petri dishes or containers
-
Filter paper
-
Test insects
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a series of concentrations of the formulated test compound in water. A surfactant may be added to ensure even wetting of the leaves.
-
A control solution of water (and surfactant, if used) should be prepared.
-
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a treatment solution for a set period (e.g., 10-20 seconds) with gentle agitation.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Place a treated leaf in a ventilated container (e.g., a Petri dish lined with moist filter paper).
-
Introduce a known number of test insects onto the leaf.
-
-
Incubation and Observation:
-
Maintain the containers under controlled environmental conditions.
-
Record insect mortality at regular intervals.
-
-
Data Analysis:
-
Calculate the LC50 value by performing a probit analysis of the mortality data against the logarithm of the compound concentrations.
-
III. Pyrazole Derivatives as Herbicides
Pyrazole-based herbicides are effective in controlling a variety of weeds by targeting essential plant enzymes.
Mechanism of Action: HPPD Inhibition
A major class of pyrazole herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] HPPD is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid synthesis.[7] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, resulting in characteristic bleaching of new growth and eventual plant death.[1]
Caption: Mechanism of Action of Pyrazole-based HPPD Inhibiting Herbicides.
Quantitative Efficacy Data for Pyrazole Herbicides
Herbicidal efficacy can be expressed as the concentration required to cause a 50% reduction in plant growth (GR50) or as a percentage of control at a given application rate.
| Compound | Target Weed | Efficacy Metric | Value | Reference |
| Pyrasulfotole | Broadleaf weeds | Varies by species | [1] | |
| Topramezone | Broadleaf weeds | Varies by species | [1] | |
| Pyrazoxyfen | Broadleaf weeds | Varies by species | [1] | |
| Compound 3-1 (Experimental) | Echinochloa crusgalli | EC50 | 64.32 µg/mL | [9] |
| Compound 3-1 (Experimental) | Cyperus iria | EC50 | 65.83 µg/mL | [9] |
| Compound 3-1 (Experimental) | Dactylis glomerata | EC50 | 62.42 µg/mL | [9] |
| Compound 3-1 (Experimental) | Trifolium repens | EC50 | 67.72 µg/mL | [9] |
Experimental Protocols for Herbicide Evaluation
This protocol assesses the efficacy of a pyrazole herbicide when applied to emerged weeds.
Materials:
-
Seeds of target weed species
-
Pots or trays filled with a suitable growing medium
-
Test pyrazole herbicide formulated for spraying
-
Laboratory sprayer
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Plant Growth:
-
Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a range of concentrations of the formulated herbicide.
-
Spray the plants uniformly with the herbicide solutions using a laboratory sprayer. A control group should be sprayed with a blank formulation.
-
-
Incubation and Observation:
-
Return the plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.
-
Observe the plants regularly for signs of herbicidal activity, such as bleaching, stunting, and necrosis.
-
-
Efficacy Assessment:
-
After a set period (e.g., 14-21 days), assess the herbicidal efficacy. This can be done by visually rating the percentage of injury or by harvesting the above-ground biomass and measuring its fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Determine the GR50 value by plotting the growth reduction against the logarithm of the herbicide concentrations.
-
IV. Synthesis of Pyrazole Derivatives
A common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Caption: General Workflow for Knorr Pyrazole Synthesis.
Protocol 6: General Knorr-Type Pyrazole Synthesis
Materials:
-
1,3-dicarbonyl compound
-
Substituted hydrazine
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole derivative.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters such as concentrations, incubation times, and evaluation methods should be optimized for the specific compounds, target organisms, and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. rjas.org [rjas.org]
- 2. researchgate.net [researchgate.net]
- 3. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 4-HYDROXYPHENYLPYRUVATE DIOXYGENASE expression by brassinosteroid reduces carotenoid accumulation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
Application Notes and Protocols: In Vitro Assays Involving 1-benzyl-5-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-5-methyl-1H-pyrazol-3-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. This document provides detailed application notes and protocols for in vitro assays relevant to the biological evaluation of this compound, with a primary focus on its role as a Receptor-Interacting Protein 1 (RIP1) kinase inhibitor and its application in the study of necroptosis. Additionally, this document explores its potential applications in anticancer and antimicrobial research based on the activities of structurally related pyrazole compounds.
I. Inhibition of Necroptosis via RIP1 Kinase Inhibition
The primary described activity of 1-benzyl-1H-pyrazole derivatives is the inhibition of RIP1 kinase, a key regulator of the necroptotic cell death pathway. Necroptosis is a form of programmed necrosis that is implicated in various inflammatory diseases, neurodegenerative disorders, and ischemic injury.
Signaling Pathway of TNF-α Induced Necroptosis
The diagram below illustrates the signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) that leads to necroptosis, and the point of inhibition by this compound.
Application Notes and Protocols for N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide as an Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant properties of N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide, a novel compound with demonstrated radical scavenging and reducing capabilities. This document includes quantitative data on its antioxidant efficacy, detailed protocols for key in vitro antioxidant assays, and visual representations of experimental workflows and proposed antioxidant mechanisms. This information is intended to guide researchers in the evaluation and potential development of this compound as a therapeutic agent for conditions associated with oxidative stress.
Chemical Structure
Compound Name: N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide
Quantitative Antioxidant Activity
The antioxidant potential of N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide was evaluated using several standard in vitro assays. The results, presented as IC50 values (the concentration required to inhibit 50% of the radical or chelate 50% of the metal ion), are summarized below in comparison to a related imidate compound and the standard antioxidant, ascorbic acid.[1][2]
| Antioxidant Assay | N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide (IC50 in mg/mL) | Imidate Derivative (IC50 in mg/mL) | Ascorbic Acid (IC50 in mg/mL) |
| DPPH Radical Scavenging Activity | 1.5303 | 1.5731 | 0.0419 |
| Hydroxyl Radical (OH·) Scavenging | 0.0298 | 0.0175 | 1.0000 |
| Ferrous Ion Chelating (FIC) Activity | 0.0215 | 0.0240 | Not Reported |
| Ferric Reducing Power | 0.0380 | 0.0394 | 0.0032 |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from violet to yellow.
Materials:
-
N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in an amber bottle and in the dark at 4°C.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the ascorbic acid standard.
-
-
Assay Protocol:
-
To a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Hydroxyl Radical (OH·) Scavenging Assay (Deoxyribose Method)
Principle: This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH· + OH⁻). The hydroxyl radicals degrade the sugar deoxyribose, which upon heating with thiobarbituric acid (TBA) under acidic conditions, forms a pink chromogen. The scavenging activity is measured by the decrease in color formation, monitored at 532 nm.
Materials:
-
N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide
-
Deoxyribose
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Phosphate buffer (pH 7.4)
-
Water bath
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of deoxyribose, FeCl₃, EDTA, H₂O₂, and ascorbic acid in phosphate buffer (pH 7.4).
-
Prepare a TBA solution in NaOH and a TCA solution in water.
-
-
Preparation of Test Compound: Prepare a stock solution of N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide in a suitable solvent and create a series of dilutions.
-
Assay Protocol:
-
In a test tube, mix the following reagents in order:
-
Phosphate buffer (pH 7.4)
-
Test compound at various concentrations
-
FeCl₃
-
EDTA
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Deoxyribose
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H₂O₂
-
-
Initiate the reaction by adding ascorbic acid.
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The final reaction mixture is incubated at 37°C for 1 hour.
-
-
Color Development and Measurement:
-
Stop the reaction by adding TCA and then TBA solution.
-
Heat the mixture in a boiling water bath for 15 minutes to develop the pink color.
-
Cool the tubes and measure the absorbance at 532 nm.
-
-
Calculation:
-
The percentage of hydroxyl radical scavenging activity is calculated as:
where A_control is the absorbance of the control (without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined from the plot of scavenging percentage against concentration.
-
Ferrous Ion Chelating (FIC) Assay
Principle: This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺). In the absence of a chelating agent, ferrozine forms a stable magenta-colored complex with Fe²⁺. The presence of a chelating agent disrupts the formation of this complex, leading to a decrease in color intensity, which is measured spectrophotometrically at 562 nm.
Materials:
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N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide
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Ferrous sulfate (FeSO₄)
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Ferrozine
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Methanol
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EDTA (positive control)
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Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of FeSO₄ and ferrozine in water or a suitable buffer.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide in methanol.
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Prepare a series of dilutions from the stock solution.
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Prepare a similar dilution series for EDTA.
-
-
Assay Protocol:
-
To a test tube, add the test compound or standard at various concentrations.
-
Add the FeSO₄ solution and mix.
-
Add the ferrozine solution to initiate the complex formation.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
The percentage of ferrous ion chelating activity is calculated as follows:
where A_control is the absorbance of the control (without the chelating agent) and A_sample is the absorbance of the test sample.
-
The IC50 value is calculated from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex from the colorless ferric form, with an absorbance maximum at 593 nm.
Materials:
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N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)
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Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (300 mM, pH 3.6) in a 1:1:10 ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ to generate a standard curve.
-
Preparation of Test Compound: Prepare a stock solution of N-benzyl-N'-(5-methyl-1H-pyrazol-3-yl) propanimidamide and a series of dilutions.
-
Assay Protocol:
-
Add a small volume of the test compound or standard to a test tube or microplate well.
-
Add the pre-warmed FRAP reagent.
-
Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to the standard curve of Fe²⁺.
-
The results are expressed as Fe²⁺ equivalents or as the IC50 value required to achieve a specific absorbance.
-
Visualized Workflows and Mechanisms
To further clarify the experimental processes and the proposed antioxidant action, the following diagrams are provided.
Caption: Workflow for in vitro antioxidant capacity assessment.
Caption: Proposed radical scavenging mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-5-methyl-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-benzyl-5-methyl-1H-pyrazol-3-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A consistently low or complete lack of product is a common issue in pyrazole synthesis. Several factors, from the quality of starting materials to suboptimal reaction conditions, can contribute to this problem.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Quality of Starting Materials | Ensure the purity of benzylhydrazine and ethyl 3-aminobut-2-enoate (or related dicarbonyl compound). Impurities can lead to side reactions, reducing the yield and complicating purification. It is recommended to use freshly opened or purified reagents, as hydrazine derivatives can degrade over time. |
| Suboptimal Reaction Temperature | For many condensation reactions like the Knorr synthesis, heating is necessary. Consider refluxing the reaction mixture to ensure it proceeds to completion. Microwave-assisted synthesis can also be an effective method to improve yields and significantly reduce reaction times. |
| Incorrect Reaction Time | The reaction may not be running long enough for the starting materials to be fully consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inappropriate Solvent | The choice of solvent is critical. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF or NMP have shown better results in some cases, especially when using aryl hydrazine hydrochlorides. |
| Incorrect pH | The pH of the reaction mixture can significantly influence the reaction rate and the formation of byproducts. For reactions involving hydrazine salts, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and promote a cleaner reaction. |
| Inefficient Catalyst | In Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often used to facilitate the initial condensation. The choice and concentration of the acid catalyst may need to be optimized. |
Issue 2: Formation of Multiple Products (Regioisomers)
When using unsymmetrical dicarbonyl compounds, the formation of regioisomeric mixtures is a common challenge. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.
Strategies to Improve Regioselectivity:
| Strategy | Description |
| Solvent Selection | The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., DMF, NMP). |
| pH Control | Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other. A systematic screen of pH can help determine the optimal conditions for the desired regioisomer. |
| Steric Hindrance | The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound can direct the reaction towards the formation of a single regioisomer. |
| Temperature Control | Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product. |
Issue 3: Difficult Purification
The crude product may be difficult to purify due to the presence of unreacted starting materials, side products, or colored impurities.
Purification Tips:
| Problem | Suggested Solution |
| Colored Impurities | Discoloration of the reaction mixture, often a yellow or red hue, can be due to the formation of impurities from the hydrazine starting material, especially when using hydrazine salts. Treating the crude product with activated carbon during recrystallization can help remove some of these colored impurities. |
| Removal of Unreacted Starting Materials | If TLC indicates the presence of starting materials, consider adjusting the stoichiometry. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion. For purification, column chromatography on silica gel is an effective method. |
| Product Isolation | If the product crystallizes upon cooling the reaction mixture, it can be collected by vacuum filtration. If the product is soluble in the reaction solvent, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from benzylhydrazine and a suitable 1,3-dicarbonyl compound (like ethyl 3-aminobut-2-enoate) typically follows the Knorr pyrazole synthesis mechanism. This involves the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.
Q3: My reaction mixture has turned dark brown/red. Is this normal and how can I decolorize my product?
A3: Discoloration is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts. This is often due to the formation of colored impurities from the hydrazine. To obtain a cleaner product, you can try washing the crude product with a non-polar solvent to remove some impurities. Recrystallization, potentially with the addition of activated charcoal, is also an effective method for purification and decolorization.
Q4: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A4: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds. To improve regioselectivity, you can try optimizing the reaction conditions. Factors such as the solvent, temperature, and pH can influence which regioisomer is favored. For instance, acidic conditions might favor one isomer while basic conditions favor the other.
Data Presentation
The following tables provide an example of how to systematically optimize reaction conditions to improve the yield of this compound. The values presented are illustrative and should be determined experimentally.
Table 1: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 6 | [Record Yield] |
| 2 | Methanol | Reflux | 6 | [Record Yield] |
| 3 | Isopropanol | Reflux | 6 | [Record Yield] |
| 4 | Toluene | Reflux | 6 | [Record Yield] |
| 5 | DMF | 100 | 6 | [Record Yield] |
| 6 | Acetic Acid | 100 | 6 | [Record Yield] |
Table 2: Effect of Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 50 | 8 | [Record Yield] |
| 2 | Ethanol | 65 | 8 | [Record Yield] |
| 3 | Ethanol | Reflux (78) | 8 | [Record Yield] |
| 4 | Toluene | 80 | 8 | [Record Yield] |
| 5 | Toluene | 100 | 8 | [Record Yield] |
| 6 | Toluene | Reflux (111) | 8 | [Record Yield] |
Experimental Protocols
General Protocol for the Synthesis of this compound:
This protocol is a general guideline based on the Knorr pyrazole synthesis and should be optimized for specific laboratory conditions.
Materials:
-
Benzylhydrazine
-
Ethyl 3-aminobut-2-enoate (or a similar β-keto-nitrile or β-keto-ester)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., catalytic amount of glacial acetic acid if not used as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 equivalent) in the chosen solvent.
-
Add ethyl 3-aminobut-2-enoate (1.0 - 1.2 equivalents) to the solution.
-
If not using acetic acid as the solvent, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time (monitor by TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a solid precipitates, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no solid forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in pyrazole synthesis.
Technical Support Center: Purification of Crude 1-benzyl-5-methyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-benzyl-5-methyl-1H-pyrazol-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Potential Cause | Suggested Solution |
| Product lost in mother liquor during recrystallization | Concentrate the mother liquor and perform a second recrystallization. Alternatively, purify the residue by column chromatography. |
| Product adhering to silica gel during column chromatography | The basic amine group can interact strongly with acidic silica gel. Deactivate the silica gel by preparing the slurry with a solvent mixture containing a small amount of triethylamine (0.1-1%). Alternatively, use a different stationary phase like neutral alumina. |
| Product is volatile and lost during solvent evaporation | Avoid excessive heat and high vacuum during solvent removal. Use a rotary evaporator with a controlled temperature water bath and gradually reduce the pressure. |
Problem 2: Product is an Oil and Does Not Solidify
| Potential Cause | Suggested Solution |
| Residual solvent | Ensure all volatile solvents are removed using a rotary evaporator followed by drying under high vacuum. |
| Presence of impurities | Impurities can lower the melting point of the compound. Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, purify the bulk material using the optimized chromatography conditions. |
| Product is inherently an oil at room temperature | If the product is pure (as determined by NMR, LC-MS, etc.) and remains an oil, it may have a low melting point. In this case, it should be stored as an oil. |
Problem 3: Presence of Regioisomer Impurity
The synthesis of this compound can potentially yield the regioisomer, 1-benzyl-3-methyl-1H-pyrazol-5-amine.
| Purification Challenge | Suggested Solution |
| Separation of regioisomers | Regioisomers often have very similar polarities, making them difficult to separate. Careful optimization of column chromatography is usually required. Use a long column with a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane). Monitor the fractions carefully by TLC. Fractional recrystallization may also be effective if the solubilities of the isomers are sufficiently different in a particular solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: Which solvent is best for recrystallizing this compound?
A2: A good starting point for recrystallization is a mixed solvent system of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Other solvents to consider are methanol or ethyl acetate/hexane mixtures.
Q3: What is a suitable solvent system for column chromatography?
A3: A common eluent for purifying pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio should be optimized based on TLC analysis of the crude product. A typical starting point could be a 10-20% ethyl acetate in hexane mixture. For this basic amine, adding 0.5% triethylamine to the eluent can improve the separation and yield.
Q4: My purified product is colored. How can I decolorize it?
A4: A persistent color may indicate the presence of trace, highly colored impurities. You can try treating a solution of your compound in an organic solvent with a small amount of activated charcoal, followed by filtration through celite and recrystallization.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline for the recrystallization of this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, like ethanol/water, is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization. If using a mixed solvent system (e.g., ethanol/water), add the second solvent (water) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool as described.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70) to find a solvent system that gives the desired product an Rf value of approximately 0.3 and good separation from impurities. To mitigate issues with the basicity of the amine, it is advisable to add a small amount of triethylamine (e.g., 0.5%) to the developing solvent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the optimized solvent system from TLC). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Simple, inexpensive, good for removing small amounts of impurities with different solubilities. | Can result in significant product loss in the mother liquor. Not effective for separating impurities with similar solubility. | >98% (if successful) |
| Column Chromatography | Highly effective for separating a wide range of impurities, including regioisomers. | More time-consuming and requires larger volumes of solvent. Potential for product loss on the column, especially for basic compounds. | >99% |
| Acid-Base Extraction | Good for separating acidic or neutral impurities from the basic product. | Requires the use of acids and bases, which may not be compatible with all functional groups. The product needs to be recovered from the aqueous layer. | Variable, often used as a preliminary purification step. |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Overcoming Solubility Challenges of 1-benzyl-5-methyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of 1-benzyl-5-methyl-1H-pyrazol-3-amine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of the nonpolar benzyl and methyl groups contributes to its hydrophobic nature. While the pyrazole ring and the amine group offer some polarity, the overall lipophilicity of the molecule dominates, leading to poor interaction with water molecules.
Q2: What are the initial steps I should take to improve the solubility of this compound?
A2: A systematic approach is recommended. Start with simple and cost-effective methods such as pH adjustment. Since the compound has a basic amine group, modifying the pH of the aqueous medium can significantly impact its solubility. If pH adjustment is insufficient, progressing to the use of co-solvents or more advanced techniques like cyclodextrin complexation or salt formation would be the next logical steps.
Q3: How does pH adjustment enhance the solubility of this compound?
A3: this compound is a basic compound due to its primary amine group. In acidic conditions, the amine group can be protonated, forming a more soluble salt.[1][2] By lowering the pH of the aqueous solution, you increase the concentration of the protonated, and thus more soluble, form of the compound.[]
Q4: Can I use co-solvents to improve solubility, and which ones are recommended?
A4: Yes, co-solvents are a widely used and effective method to increase the solubility of poorly soluble drugs. For this compound, common water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are good starting points. These co-solvents work by reducing the polarity of the aqueous medium, which in turn decreases the energy required to solvate the hydrophobic compound.[]
Q5: What is cyclodextrin complexation and how can it help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][5] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core.[6] This forms an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble, thereby increasing the apparent solubility of the compound.[4][5][7]
Q6: When should I consider salt formation for this compound?
A6: Salt formation is a highly effective technique for improving the solubility and dissolution rate of ionizable drugs.[1][8][9] Since this compound is a basic compound, it can be reacted with various pharmaceutically acceptable acids to form salts. These salts often exhibit significantly higher aqueous solubility than the free base. This strategy is particularly useful when aiming for a solid dosage form with improved bioavailability.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when I adjust the pH.
| Possible Cause | Troubleshooting Step |
| Exceeding Solubility Limit at a Given pH | The solubility of the protonated form is still limited. Determine the solubility of the compound at various pH values to identify the optimal pH range. |
| Common Ion Effect | If using a buffer to control pH, the buffer ions may be forming a less soluble salt with the compound. Try a different buffer system with counter-ions that are known to form more soluble salts. |
| Incorrect pH Measurement | Ensure your pH meter is properly calibrated. Inaccurate pH readings can lead to working outside the optimal solubility range. |
Issue 2: The use of co-solvents is not providing the desired solubility enhancement.
| Possible Cause | Troubleshooting Step |
| Inappropriate Co-solvent Choice | The polarity of the co-solvent may not be optimal. Screen a panel of co-solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400). |
| Insufficient Co-solvent Concentration | The concentration of the co-solvent may be too low. Gradually increase the percentage of the co-solvent in the aqueous mixture and monitor the solubility. Be mindful of potential toxicity or downstream experimental interference from high co-solvent concentrations. |
| Compound Degradation | Some organic solvents can promote the degradation of the compound over time. Assess the stability of the compound in the chosen co-solvent system. |
Issue 3: Cyclodextrin complexation is not effective.
| Possible Cause | Troubleshooting Step |
| Poor Fit within the Cyclodextrin Cavity | The size of the cyclodextrin cavity may not be suitable for the molecule. Experiment with different types of cyclodextrins (e.g., α-CD, β-CD, HP-β-CD) which have different cavity sizes. |
| Inefficient Complexation Method | The method used to form the complex may not be optimal. Try different techniques such as kneading, co-precipitation, or freeze-drying to prepare the inclusion complex. |
| Stoichiometry of the Complex | The molar ratio of the compound to cyclodextrin may not be ideal. Investigate different stoichiometric ratios to maximize complex formation and solubility. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Media
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | < 0.1 |
| 0.1 M HCl (pH 1) | 25 | 5.2 |
| Phosphate Buffer (pH 7.4) | 25 | 0.2 |
| 20% Ethanol in Water (v/v) | 25 | 1.5 |
| 10% HP-β-Cyclodextrin in Water (w/v) | 25 | 8.7 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl, acetate, phosphate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
Filter the samples to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 40% v/v ethanol in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the pH-Dependent Solubility Determination protocol.
-
Plot the solubility as a function of the co-solvent concentration.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
-
Weigh out this compound and a selected cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.
-
Place the powders in a mortar and add a small amount of a water/alcohol mixture to form a paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting solid in an oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Determine the aqueous solubility of the resulting complex using the method described in Protocol 1 (using deionized water).
Visualizations
References
- 1. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. scispace.com [scispace.com]
- 8. rjpdft.com [rjpdft.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of the regioisomeric byproduct (1-benzyl-3-methyl-1H-pyrazol-5-amine). - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Control the reaction pH to favor the formation of the desired isomer; an acidic medium often promotes the formation of the 3-amino isomer. - Optimize the reaction temperature; typically, the reaction is carried out at reflux in a suitable solvent like ethanol or methanol. - Employ column chromatography for purification to effectively separate the desired product from byproducts. |
| Presence of a Major Impurity with a Similar Mass | - Formation of the regioisomer 1-benzyl-3-methyl-1H-pyrazol-5-amine. This is a very common side reaction in the synthesis of 3-aminopyrazoles. | - Characterize the impurity using ¹H NMR and compare it with the known spectrum of the 5-amino isomer. - Adjust the reaction conditions to improve regioselectivity. Using benzylhydrazine hydrochloride instead of free benzylhydrazine can favor the formation of the desired 3-amino isomer. |
| Formation of a Sticky or Oily Product | - Presence of unreacted starting materials or low-molecular-weight byproducts. - Incomplete removal of solvent. | - Ensure the complete consumption of starting materials by monitoring the reaction. - After extraction, thoroughly dry the organic phase and evaporate the solvent under reduced pressure. - Purify the crude product using column chromatography. |
| Product is Difficult to Crystallize | - Presence of impurities that inhibit crystallization. | - Purify the product by column chromatography before attempting crystallization. - Try different solvent systems for crystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| Reaction Does Not Proceed to Completion | - Insufficient reaction time or temperature. - Deactivation of the catalyst (if used). - Poor quality of starting materials. | - Increase the reaction time and/or temperature, while monitoring for byproduct formation. - Ensure the use of a suitable catalyst and that it is not poisoned. - Verify the purity of benzylhydrazine and acetoacetonitrile (or 3-aminocrotononitrile) before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the regioisomer, 1-benzyl-3-methyl-1H-pyrazol-5-amine. The formation of this isomer is a well-known challenge in the synthesis of substituted aminopyrazoles.
Q2: How can I control the regioselectivity of the reaction to favor the 3-amino isomer?
A2: Controlling the pH of the reaction medium is crucial. Carrying out the cyclization in a slightly acidic medium, for instance by using the hydrochloride salt of benzylhydrazine, can significantly favor the formation of the desired this compound.
Q3: What analytical techniques are best for identifying the desired product and its main byproduct?
A3: ¹H NMR spectroscopy is a powerful tool for distinguishing between the 3-amino and 5-amino isomers. The chemical shifts of the pyrazole ring protons and the methyl group will be different for each isomer. LC-MS can also be used to identify the products and monitor the reaction progress.
Q4: What is a suitable solvent for this reaction?
A4: Alcohols such as ethanol or methanol are commonly used solvents for the synthesis of pyrazoles from hydrazines and β-dicarbonyl or related compounds.
Q5: How can I purify the final product?
A5: Column chromatography on silica gel is the most effective method for separating this compound from its regioisomeric byproduct and other impurities. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be used for elution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the target compound.
Materials:
-
Benzylhydrazine hydrochloride
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3-Aminocrotononitrile or Acetoacetonitrile
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Ethanol
-
Sodium acetate (or another suitable base)
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Hydrochloric acid (for pH adjustment)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
To a solution of benzylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1 equivalent).
-
Add 3-aminocrotononitrile (1 equivalent) to the mixture.
-
Adjust the pH of the reaction mixture to approximately 5-6 using a dilute solution of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)
| Entry | Hydrazine Source | Solvent | pH | Yield of 3-amino isomer (%) | Yield of 5-amino isomer (%) |
| 1 | Benzylhydrazine | Ethanol | Neutral | 45 | 40 |
| 2 | Benzylhydrazine HCl | Ethanol | Acidic (5-6) | 75 | 15 |
| 3 | Benzylhydrazine | Methanol | Neutral | 50 | 35 |
| 4 | Benzylhydrazine HCl | Methanol | Acidic (5-6) | 80 | 10 |
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway and the formation of the regioisomeric side product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or impure product.
Optimization of reaction conditions for 1-benzyl-5-methyl-1H-pyrazol-3-amine derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 1-benzyl-5-methyl-1H-pyrazol-3-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound, such as acylation or sulfonylation.
Issue 1: Low or No Product Yield
Question: My acylation/sulfonylation reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the freshness and purity of your acylating or sulfonylating agent (e.g., acid chloride, sulfonyl chloride). These reagents are often sensitive to moisture and can hydrolyze over time, reducing their reactivity.
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Base Selection: The choice of base is critical for deprotonating the amine and neutralizing the acid byproduct (e.g., HCl). If a weak base is used, the reaction may not proceed to completion. Consider using a stronger, non-nucleophilic base. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent Purity: The presence of water or other protic impurities in the solvent can consume the acylating/sulfonylating agent. Always use anhydrous solvents for these reactions. Dichloromethane (DCM) and tetrahydrofuran (THF) are suitable options.
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Reaction Temperature: Acylation and sulfonylation reactions are often exothermic. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[1] For less reactive substrates, gentle heating might be necessary, but this should be optimized to avoid side reactions.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
Issue 2: Formation of Multiple Products and Side Reactions
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products in my derivatization reaction. What are the common side products and how can I minimize their formation?
Answer:
The presence of multiple products is a common challenge. Here are the likely side products and strategies to mitigate them:
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Di-acylation/Di-sulfonylation: The exocyclic amine can potentially be acylated or sulfonylated twice, especially if an excess of the electrophile is used. To avoid this, use a stoichiometric amount of the acylating or sulfonylating agent (typically 1.0 to 1.2 equivalents).
-
Ring N-acylation/N-sulfonylation: While the exocyclic amino group is generally more nucleophilic, reaction at one of the pyrazole ring nitrogens can occur, leading to isomeric byproducts. The selectivity for N-acylation at the exocyclic amine can be influenced by the reaction conditions. Using milder acylating agents, such as acid anhydrides, may favor acylation at the amino group.[2]
-
Hydrolysis of the Reagent: If there is moisture in the reaction, the acid chloride or sulfonyl chloride will hydrolyze to the corresponding carboxylic acid or sulfonic acid, which will not react with the amine. Ensure all glassware is oven-dried and use anhydrous solvents.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my derivatized product. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the similar polarities of the product and potential side products.
-
Column Chromatography: This is the most common method for purifying pyrazole derivatives. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Acid-Base Extraction: Since the starting material is an amine, it can be removed from the product by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The derivatized product, being an amide or sulfonamide, is less basic and will remain in the organic layer.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for the acylation of this compound with an acid chloride?
A1: A typical starting point for acylation is to dissolve the aminopyrazole in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1] Add a slight excess (1.1-1.2 equivalents) of a tertiary amine base such as triethylamine (TEA).[1] Cool the mixture to 0 °C in an ice bath before slowly adding the acid chloride (1.0-1.1 equivalents).[1] After the addition, the reaction is typically stirred at room temperature and monitored by TLC until completion.[1]
Q2: What are the recommended general conditions for the sulfonylation of this compound with a sulfonyl chloride?
A2: For sulfonylation, dissolve the aminopyrazole in an anhydrous solvent like acetonitrile or DCM.[3] Add a base, such as triethylamine or diisopropylethylamine (DIPEA), followed by the sulfonyl chloride.[3][4] The reaction is often carried out at room temperature and stirred for several hours.[3] Monitoring by TLC is essential to determine the reaction's endpoint.
Q3: How can I confirm that the derivatization occurred on the exocyclic amine and not on the pyrazole ring nitrogen?
A3: Spectroscopic methods are essential for structure confirmation. In ¹H NMR spectroscopy, the appearance of a new amide N-H proton signal (typically a broad singlet) and the disappearance of the two amine protons of the starting material are indicative of successful N-derivatization. Furthermore, 2D NMR techniques like HMBC can show correlations between the amide proton and the carbonyl carbon, confirming the connectivity.
Q4: Can I use an acid anhydride instead of an acid chloride for acylation?
A4: Yes, acid anhydrides can be used as acylating agents and are generally less reactive than acid chlorides, which can sometimes lead to cleaner reactions with fewer side products.[2] The reaction conditions are similar, often requiring a base and an appropriate solvent.
Data Presentation
Table 1: Optimization of Base and Solvent for Sulfonamide Synthesis
| Entry | Base (1.5 equiv) | Solvent (10 vol) | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | Dichloromethane (DCM) | 16 | 45 |
| 2 | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 | 55 |
| 3 | Pyridine | Dichloromethane (DCM) | 16 | 30 |
| 4 | Triethylamine (TEA) | Tetrahydrofuran (THF) | 16 | 40 |
| 5 | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 16 | 50 |
Data adapted from a representative sulfonylation reaction.[4] Yields are illustrative and will vary depending on the specific substrates.
Table 2: General Reaction Parameters for Acylation with Acid Chlorides
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are preferred to prevent hydrolysis of the acid chloride.[1] |
| Base | Triethylamine (TEA) or Pyridine (1.2 equivalents) | A non-nucleophilic base is crucial to neutralize the HCl byproduct.[1] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature due to its exothermic nature.[1] |
| Reactant Ratio | 1.0 eq. Amine : 1.1 eq. Acid Chloride | A slight excess of the acid chloride ensures complete consumption of the starting amine. |
| Reaction Time | 2-12 hours | Monitor progress by TLC. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with an Acid Chloride
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired acid chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.[1]
Protocol 2: General Procedure for N-Sulfonylation with a Sulfonyl Chloride
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To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (10 volumes), add triethylamine (2.2 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired sulfonyl chloride (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
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Monitor the reaction progress by TLC.
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After completion, evaporate the solvent under reduced pressure.
-
Add distilled water to the residue and extract the product with ethyl acetate (2 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
Visualizations
References
Stability issues of 1-benzyl-5-methyl-1H-pyrazol-3-amine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-benzyl-5-methyl-1H-pyrazol-3-amine under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like many pyrazole derivatives, possesses a stable aromatic pyrazole ring.[1][2][3] However, the presence of the amino group at the C3 position and the N-benzyl group can introduce potential instabilities under certain conditions, particularly exposure to harsh acidic or basic environments. The overall stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents.
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, the primary concern is the potential for hydrolysis of the N-benzyl group and protonation of the pyrazole and amino nitrogens. Protonation of the pyrazole ring can make it more susceptible to nucleophilic attack, though the aromatic nature of the ring provides a degree of resistance.[3] Acid-catalyzed hydrolysis of the benzylamine linkage is a possible degradation pathway, which would lead to the formation of benzyl alcohol and 5-methyl-1H-pyrazol-3-amine. The rate of this hydrolysis is dependent on the acid concentration and temperature.
Q3: What are the stability issues under basic conditions?
A3: In basic media, the primary stability concern is the potential for oxidation, especially in the presence of air or other oxidizing agents. The amino group can increase the electron density of the pyrazole ring, making it more susceptible to oxidation. Additionally, strong basic conditions could potentially lead to deprotonation of the pyrazole N-H (if tautomerism occurs) or facilitate other base-catalyzed degradation reactions. While the pyrazole ring itself is generally resistant to ring-opening under basic conditions, extreme pH and temperature may promote degradation.[3]
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, potential degradation products could include:
-
Under acidic conditions: 5-methyl-1H-pyrazol-3-amine and benzyl alcohol (from hydrolysis of the N-benzyl group).
-
Under basic/oxidative conditions: Oxidized derivatives of the parent compound, potentially involving the amino group or the pyrazole ring. The exact nature of these products would depend on the specific conditions.
-
It is also possible to observe products arising from reactions involving the methyl group, although this is generally less likely under mild conditions.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, it is recommended to:
-
Work at or near neutral pH whenever possible.
-
Avoid prolonged exposure to strong acids or bases.
-
If acidic or basic conditions are necessary, conduct reactions at the lowest effective temperature and for the shortest possible time.
-
Use degassed solvents and an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern, especially under basic conditions.
-
Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpected peaks in HPLC/LC-MS analysis after acidic workup. | Acid-catalyzed degradation, likely hydrolysis of the N-benzyl group. | 1. Neutralize the reaction mixture as soon as possible. 2. Analyze a sample of the starting material under the same acidic conditions to confirm degradation. 3. Consider using milder acidic conditions or a different workup procedure. |
| Discoloration (e.g., yellowing or browning) of the compound in a basic solution. | Oxidation of the aminopyrazole moiety. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly degassed solvents. 3. Add an antioxidant if compatible with the reaction chemistry. |
| Low yield or incomplete reaction when using the compound as a starting material in a reaction requiring strong base. | Degradation of the starting material under the reaction conditions. | 1. Add the base at a lower temperature and then slowly warm to the reaction temperature. 2. Use a non-nucleophilic organic base instead of a strong inorganic base if possible. 3. Shorten the reaction time. |
| Inconsistent results between experimental runs. | Variability in the stability of the compound due to storage or handling. | 1. Store the compound under recommended conditions (cool, dark, dry, inert atmosphere). 2. Use freshly opened or properly stored material for each experiment. 3. Check the purity of the starting material before each use. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
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Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubation: Incubate the mixture at 60°C for 24 hours. Take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Analysis: Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to monitor the disappearance of the parent compound and the appearance of degradation products.
Protocol 2: Forced Degradation Study - Basic Conditions
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubation: Incubate the mixture at 60°C for 24 hours, taking aliquots at specific time points.
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Analysis: Analyze the samples by HPLC to monitor for degradation.
Note: These are general protocols and may need to be adapted based on the specific reactivity of the compound and the analytical method used.
Visualizations
References
Troubleshooting HPLC peak tailing for 1-benzyl-5-methyl-1H-pyrazol-3-amine
This guide provides comprehensive troubleshooting strategies for HPLC peak tailing observed during the analysis of 1-benzyl-5-methyl-1H-pyrazol-3-amine. The content is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing with this compound?
The most frequent cause of peak tailing for this compound is secondary ionic interactions between the basic amine group on the pyrazole ring and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2] Compounds with amine functional groups are known to interact strongly with these ionized silanols, especially when the mobile phase pH is above 3.[2] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical tail.[3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor. Because this compound is a basic compound, a mobile phase pH close to its pKa can lead to inconsistent ionization and peak distortion.[1] To achieve a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For basic compounds, operating at a low pH (e.g., pH 2.5-3.5) protonates the surface silanol groups, minimizing the unwanted ionic interactions that cause tailing.[2]
Q3: Can my column be the problem even if it's new?
Yes, the column chemistry itself is crucial. Not all C18 columns are the same. For basic analytes like this, it is best to use a modern, high-purity silica column that has been thoroughly end-capped.[1][5] End-capping is a process that deactivates most residual silanol groups, significantly reducing the sites available for secondary interactions.[2][5][6] If you are using an older column or one not specifically designed for basic compounds, tailing is more likely to occur.[7]
Q4: What if only the peak for this compound is tailing and other compounds in my sample are not?
This strongly suggests a chemical interaction issue rather than a physical or instrument problem.[7] When only basic compounds tail, it points directly to silanol interactions.[7] If it were a physical issue like extra-column volume or a column void, all peaks in the chromatogram would likely be affected.[8][9]
Q5: Could injecting too much sample cause peak tailing?
Yes, this is known as mass overload.[8] Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, leading to peak distortion, including tailing.[8][10] This is particularly common for basic analytes. Try reducing the injection volume or diluting the sample to see if the peak shape improves.[8][10]
Systematic Troubleshooting Guide
If you are experiencing peak tailing, follow the logical progression outlined below. The accompanying table summarizes potential causes and solutions.
Troubleshooting Workflow Diagram
Caption: A flowchart illustrating the systematic process for troubleshooting HPLC peak tailing.
Troubleshooting Data Summary
| Potential Cause | Diagnostic Check | Recommended Solution & Parameters |
| Secondary Silanol Interactions | Peak tailing is specific to basic compounds; a neutral marker peak is symmetrical. | Primary: Lower mobile phase pH to 2.5-3.0 using an additive like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[2]Secondary: Use a highly deactivated, end-capped column specifically designed for basic compounds.[1][2] |
| Mobile Phase pH near pKa | Tailing is sensitive to small changes in mobile phase preparation. | Ensure the mobile phase pH is buffered and is at least 2 units away from the analyte's pKa. Increase buffer strength to 25-50 mM for better pH control.[10] |
| Column Overload | Peak shape improves significantly upon sample dilution or reduction of injection volume. | Dilute the sample or reduce the injection volume by 50-80%.[8][10] Ensure sample concentration is within the column's linear range. |
| Column Contamination / Void | All peaks in the chromatogram show tailing/splitting, and backpressure may have increased. | First, remove the guard column and re-run. If the problem persists, reverse-flush the analytical column with a strong solvent (check manufacturer's instructions).[2] If unresolved, a void may have formed, and the column needs replacement. |
| Extra-Column Volume | Early eluting peaks show more pronounced tailing than later ones.[9] | Minimize tubing length between the injector, column, and detector. Use tubing with a narrow internal diameter (e.g., 0.005").[1] Ensure all fittings are correctly installed to avoid dead volume. |
| Sample Solvent Mismatch | Early eluting peaks are distorted or split. | Whenever possible, dissolve the sample in the initial mobile phase.[10] If a stronger solvent must be used for solubility, inject the smallest possible volume. |
Experimental Protocols
Protocol 1: Systematic Diagnosis of Peak Tailing
This protocol provides a step-by-step methodology to identify the root cause of peak tailing for this compound.
Objective: To systematically isolate and resolve the cause of peak asymmetry.
Materials:
-
HPLC system
-
Analytical column (current column exhibiting tailing)
-
New, high-performance end-capped C18 column (for comparison)
-
Guard column (if used)
-
This compound standard
-
Neutral marker compound (e.g., Toluene or Uracil)
-
HPLC-grade solvents (Acetonitrile, Methanol, Water)
-
Mobile phase additives (Trifluoroacetic acid (TFA), Formic Acid)
-
Calibrated pH meter and appropriate buffers
Methodology:
-
Baseline Assessment:
-
Prepare the mobile phase and sample as per your current method.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject your standard and record the chromatogram. Calculate the tailing factor (Tf). A value > 1.2 is generally considered tailing.[10]
-
-
Instrument and Hardware Check:
-
Extra-Column Volume: Inspect all connections from the injector to the detector. Ensure fittings are properly seated and that the narrowest internal diameter tubing feasible is used.
-
Guard Column: Remove the guard column from the flow path and repeat the injection from step 1. If the peak shape improves dramatically, the guard column is contaminated or blocked and should be replaced.[8]
-
-
Sample and Loading Evaluation:
-
Neutral Marker Injection: Prepare a sample of a neutral, non-polar compound (e.g., Toluene). Inject it using your current method conditions. If this peak is also tailing, it points to a physical problem (column void, extra-column volume).[7] If the peak is symmetrical, the issue is chemical in nature.
-
Mass Overload Check: Prepare a 1:10 dilution of your this compound standard. Inject the diluted sample. If the tailing factor improves significantly, you are likely overloading the column.[8]
-
-
Mobile Phase Optimization:
-
pH Adjustment: Prepare a new mobile phase with the pH adjusted to ~2.8 using 0.1% TFA or 0.1% Formic Acid. Equilibrate the column thoroughly with this new mobile phase.
-
Repeat the injection from step 1. This is the most common solution for tailing of basic compounds as it suppresses silanol activity.[2]
-
-
Column Chemistry Evaluation:
-
If tailing persists after mobile phase optimization, the column itself is the likely cause.
-
Install a new, high-purity, end-capped column known to have good performance for basic analytes.
-
Equilibrate the new column with the optimized mobile phase from step 4.
-
Inject the standard. Significant improvement in peak shape indicates that the original column was not suitable or had degraded.
-
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. hplcfordummies.wordpress.com [hplcfordummies.wordpress.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. uhplcs.com [uhplcs.com]
Preventing degradation of 1-benzyl-5-methyl-1H-pyrazol-3-amine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-benzyl-5-methyl-1H-pyrazol-3-amine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), humidity (hydrolysis), and elevated temperatures. The amine and pyrazole functional groups are susceptible to specific degradation pathways under these conditions.
Q2: What are the optimal storage conditions to ensure the stability of this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry environment. It is recommended to store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, oxygen, and moisture. Refrigeration (2-8 °C) is advisable for long-term storage.
Q3: Are there any recommended stabilizers that can be used with this compound?
A3: While specific studies on stabilizers for this particular compound are not extensively documented, general stabilizers for amine compounds can be considered. These may include antioxidants or the use of an inert atmosphere to prevent oxidation. The addition of any stabilizer should be carefully evaluated for compatibility and potential interference with downstream applications.
Q4: How can I detect degradation of my this compound sample?
A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or through analytical techniques. The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the sample over time and detect the presence of degradation products.
Troubleshooting Guides
Issue 1: The compound has changed color (e.g., turned yellow or brown) during storage.
| Potential Cause | Troubleshooting Steps |
| Oxidation | 1. Immediately transfer the compound to a container that can be purged with an inert gas (argon or nitrogen).2. For future storage, ensure the container is tightly sealed and the headspace is filled with an inert gas.3. Store the compound in a desiccator to minimize exposure to air and moisture. |
| Photodegradation | 1. Protect the compound from light by storing it in an amber or opaque container.2. If the primary container is not light-resistant, place it inside a secondary light-blocking container or wrap it in aluminum foil.3. Avoid unnecessary exposure to ambient light during handling. |
Issue 2: HPLC analysis shows the appearance of new peaks, indicating the presence of impurities.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Ensure the compound is stored in a tightly sealed container to prevent moisture ingress.2. Use a desiccator for storage, especially in humid environments.3. When handling the compound, minimize its exposure to atmospheric moisture. |
| Thermal Degradation | 1. Verify that the storage temperature has been consistently maintained within the recommended range (e.g., 2-8 °C for long-term storage).2. Avoid storing the compound near heat sources or in areas with significant temperature fluctuations. |
| Multiple Degradation Pathways | 1. Perform a forced degradation study (see Experimental Protocols) to identify the primary degradation pathways.2. Based on the results, implement a combination of the protective measures described above (inert atmosphere, light protection, desiccation, and controlled temperature). |
Summary of Storage Conditions and Potential Degradation
| Parameter | Recommended Condition | Potential Degradation Pathway if Not Controlled |
| Temperature | 2-8 °C (long-term) | Thermal Degradation |
| Light | Store in the dark (opaque/amber container) | Photodegradation |
| Atmosphere | Inert gas (Argon or Nitrogen) | Oxidation |
| Humidity | Dry (use of desiccator) | Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours.
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Photodegradation: Expose the solid compound to a UV lamp (254 nm) for 24 hours.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method can be used to separate the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of 0.5 mg/mL. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?
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Answer: Low yields can stem from several factors. Firstly, the quality of starting materials is crucial. Ensure that benzylhydrazine and ethyl 3-aminocrotonate (or its synthetic equivalent from ethyl acetoacetate and ammonia) are pure. Benzylhydrazine can degrade over time, so using a freshly opened or purified batch is recommended. Secondly, reaction conditions are critical. The cyclization reaction to form the pyrazole ring often requires specific temperatures and reaction times. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC). Finally, the choice of solvent can significantly impact the reaction outcome. While alcohols like ethanol are commonly used, exploring other solvents or solvent mixtures might be beneficial.
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
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Answer: A common impurity in the synthesis of aminopyrazoles is the corresponding pyrazolone, in this case, 1-benzyl-5-methyl-1H-pyrazol-3(2H)-one. This can occur if water is present in the reaction mixture, leading to hydrolysis of the amine functionality. To mitigate this, ensure all reactants and solvents are anhydrous. Another potential issue is the formation of regioisomers. The reaction between benzylhydrazine and a β-ketoester derivative can potentially yield two different pyrazole isomers. To favor the desired 1,5-disubstituted product, controlling the reaction conditions, such as pH and temperature, is important. Purification by column chromatography is often necessary to separate the desired product from these impurities.
Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. What are the recommended purification techniques?
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Answer: this compound is a solid at room temperature. The primary method for purification is recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of ethanol and water or hexane and ethyl acetate could be a good starting point. If recrystallization does not provide sufficient purity, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should effectively separate the desired product from unreacted starting materials and side products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct route involves the condensation reaction between benzylhydrazine and a suitable three-carbon building block with amino and keto functionalities, such as ethyl 3-aminocrotonate. The reaction proceeds via a cyclization-dehydration mechanism to form the pyrazole ring.
Q2: What analytical techniques are recommended for characterizing the final product?
A2: To confirm the structure and purity of this compound, a combination of analytical techniques is recommended. 1H NMR and 13C NMR spectroscopy will confirm the chemical structure and identify the presence of any impurities. Mass spectrometry (MS) will determine the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups, such as the N-H and C=N bonds.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety precautions should be followed. Benzylhydrazine is a hazardous substance and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact with all chemicals used in the synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound, based on analogous reactions reported in the literature.
| Parameter | Value | Notes |
| Reactant Ratio | Benzylhydrazine: Ethyl 3-aminocrotonate (1:1 to 1:1.2) | A slight excess of the crotonate can help drive the reaction to completion. |
| Solvent | Ethanol, Acetic Acid | Ethanol is a common solvent for this type of condensation. Acetic acid can act as both a solvent and a catalyst. |
| Temperature | Reflux (typically 78-118 °C) | The reaction is usually carried out at the boiling point of the solvent. |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC. |
| Typical Yield | 60 - 85% | Yields can vary depending on the specific conditions and purity of reactants. |
Experimental Protocol
Synthesis of this compound
Materials:
-
Benzylhydrazine
-
Ethyl 3-aminocrotonate
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 eq) in anhydrous ethanol.
-
Add ethyl 3-aminocrotonate (1.1 eq) to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Identifying and removing impurities from 1-benzyl-5-methyl-1H-pyrazol-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-benzyl-5-methyl-1H-pyrazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities typically arise from the synthetic route, which commonly involves the condensation of benzylhydrazine with a β-functionalized four-carbon building block such as 3-aminocrotononitrile or ethyl 3-aminocrotonate. The primary impurities include:
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Unreacted Starting Materials: Residual benzylhydrazine and the β-keto nitrile or ester.
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Regioisomer: 1-benzyl-3-methyl-1H-pyrazol-5-amine is the most common isomeric impurity, formed due to the two possible cyclization pathways.[1]
-
Hydrolysis Products: If the starting material is an ester (e.g., ethyl 3-aminocrotonate), hydrolysis to the corresponding carboxylic acid can occur.
-
Oxidation/Degradation Products: The amine functionality can be susceptible to oxidation, leading to colored impurities, especially upon exposure to air and light over time.
Q2: How can I distinguish between the desired product, this compound, and its main regioisomer, 1-benzyl-3-methyl-1H-pyrazol-5-amine?
A2: Spectroscopic methods are the most effective for differentiating between these regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can show a through-space correlation between the benzylic protons of the N-benzyl group and the protons on the pyrazole ring, which helps in definitively assigning the structure.[1] High-Performance Liquid Chromatography (HPLC) can also be used to separate the two isomers, often showing distinct retention times.
Q3: My reaction mixture has turned a dark yellow or brown color. What could be the cause?
A3: The development of color in the reaction mixture can be attributed to the decomposition of the hydrazine starting material or the oxidation of intermediates or the final product.[1] It is advisable to handle benzylhydrazine with care and, if possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Solution |
| TLC or LC-MS analysis shows a significant amount of unreacted starting materials. | Incomplete reaction due to suboptimal conditions. | Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration. Consider changing the solvent or using a catalyst (e.g., a catalytic amount of acetic acid) to facilitate the reaction.[2][3] |
| The major product is the undesired regioisomer. | The reaction conditions favor the formation of the thermodynamic or kinetic product which is the undesired isomer. | Control Regioselectivity: The choice of solvent and catalyst can influence the regioselectivity. For instance, acidic conditions in a non-polar solvent at higher temperatures often favor the thermodynamically more stable isomer, while basic conditions at lower temperatures may favor the kinetic product. Experiment with different conditions to maximize the yield of the desired isomer. |
| A complex mixture of products is observed. | Side reactions or degradation of starting materials or product. | Ensure Purity of Starting Materials: Use high-purity starting materials. Impurities can lead to unwanted side reactions. Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent oxidation. |
Problem 2: Difficulty in Removing Impurities
| Symptom | Impurity Type | Recommended Purification Method |
| The purified product contains residual starting materials. | Unreacted benzylhydrazine or β-keto precursor. | Column Chromatography: A standard silica gel column chromatography is usually effective. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) should separate the less polar starting materials from the more polar aminopyrazole product. Acid-Base Extraction: Benzylhydrazine is basic and can be removed by washing the organic layer with a dilute acid solution. |
| The product is contaminated with the regioisomer. | 1-benzyl-3-methyl-1H-pyrazol-5-amine. | Column Chromatography: This is the most effective method for separating regioisomers. Careful selection of the eluent system is crucial for achieving good separation. For basic compounds like aminopyrazoles, using silica gel treated with triethylamine or employing an amine-bonded silica column can improve the separation and reduce tailing of the peaks.[4] Recrystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional recrystallization can be attempted. |
| The final product is colored. | Oxidation or degradation products. | Charcoal Treatment: Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The charcoal can adsorb colored impurities. Recrystallization: This can also help in removing colored impurities as they may remain in the mother liquor. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common methods for aminopyrazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.1 equivalents) in ethanol.
-
Addition of Reagents: To this solution, add 3-aminocrotononitrile (1.0 equivalent).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using different ratios of hexane and ethyl acetate to find a solvent system that provides good separation of the product from impurities (a typical starting point is 70:30 hexane:ethyl acetate).
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile is often effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The relative peak areas can be used to estimate the purity.
Data Presentation
Table 1: Hypothetical Impurity Profile Before and After Purification
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Benzylhydrazine | 3.5 | 5.2 | < 0.1 |
| 3-Aminocrotononitrile | 2.8 | 3.1 | < 0.1 |
| 1-benzyl-3-methyl-1H-pyrazol-5-amine (Regioisomer) | 8.2 | 12.5 | 0.5 |
| This compound (Product) | 9.5 | 78.0 | > 99.0 |
| Unknown Impurity 1 | 11.2 | 1.2 | < 0.1 |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrazol-3-amines
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals. Among its derivatives, substituted pyrazol-3-amines are particularly valuable as versatile precursors for more complex heterocyclic systems.[1][2] This guide provides an objective comparison of common synthetic routes to this important class of compounds, supported by experimental data and detailed protocols.
The synthesis of 3-aminopyrazoles is most frequently achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[3] The primary methods involve reactions with β-ketonitriles or α,β-unsaturated nitriles. An alternative route involves the chemical transformation of other heterocyclic systems, such as isoxazoles.
Performance Comparison of Synthesis Methods
The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and reaction conditions. The following table summarizes quantitative data from key methods, offering a clear comparison of their performance.
| Synthesis Method | Starting Material(s) | Key Reagents & Conditions | Product Example | Yield (%) |
| A: From β-Ketonitrile | 3-Oxo-3-phenylpropanenitrile & Hydrazine | Acetic acid, Ethanol, 60°C, 24 h | 5-Phenyl-1H-pyrazol-3-amine | 82%[4] |
| A: From β-Ketonitrile | Benzoyl acetonitrile & 4-Hydrazinobenzoic acid | p-Toluene sulphonic acid (cat.), PEG-400, 80°C | 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)benzoic acid | 98%[5] |
| B: From α,β-Unsaturated Nitrile | 2,3-Dichloropropionitrile & Hydrazine hydrate | K₂CO₃, Water, 50-60°C, then extraction | 3(5)-Aminopyrazole | 68%[6] |
| B: From α,β-Unsaturated Nitrile | 2-Chloroacrylonitrile & Methylhydrazine | Microwave-assisted condensation | 1-Methyl-1H-pyrazol-3-amine | High[3] |
| C: From Isoxazole | Substituted Isoxazoles & Hydrazine | DMSO, 90°C | Corresponding 3(5)-Aminopyrazoles | 74-92%[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for the key methods cited in the comparison table.
Method A: Synthesis from a β-Ketonitrile
This is one of the most common methods for synthesizing 3-aminopyrazoles.[3] The reaction involves the condensation of a β-ketonitrile with a hydrazine derivative.
-
Protocol: Synthesis of 5-phenyl-1H-pyrazol-3-amine[4]
-
A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in 3 mL of anhydrous ethanol is prepared.
-
The mixture is heated at 60°C for 24 hours.
-
After cooling to ambient temperature, the solvent is removed in vacuo.
-
The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over MgSO₄, filtered, and evaporated.
-
The solid residue is washed with ethyl ether and dried in vacuo to yield the final product (45 mg, 82% yield).[4]
-
Method B: Synthesis from an α,β-Unsaturated Nitrile
This approach utilizes α,β-unsaturated nitriles, often bearing a leaving group, which react with hydrazines to form the pyrazole ring.[3]
-
Protocol: Synthesis of 3(5)-Aminopyrazole[6]
-
Hydrazine hydrate (55 g, 1.1 moles) is added to a solution of potassium carbonate (285 g, 2.06 moles) in 400 mL of water.
-
While stirring vigorously, 2,3-dichloropropionitrile (123 g, 1 mole) is dripped into the solution at a temperature of 10 to 20°C.
-
The mixture is stirred for several hours at ambient temperature and then for 24 hours at 50 to 60°C.
-
After cooling, the solution is extracted continuously for 24 hours with ethyl acetate.
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The solvent is distilled off, and the remaining crude oil is distilled under a high vacuum to yield 3(5)-aminopyrazole (56 g, 68% yield).[6]
-
Method C: Synthesis from an Isoxazole
This method provides an alternative pathway through a ring-opening and ring-closing sequence.[3]
-
Protocol: General procedure for the synthesis of 3(5)-aminopyrazoles from isoxazoles.[3]
-
The substituted isoxazole is treated with hydrazine in dimethyl sulfoxide (DMSO).
-
The reaction mixture is heated to 90°C.
-
This one-step procedure initiates a ring-opening of the isoxazole followed by a ring-closing cyclization to form the corresponding 3(5)-aminopyrazole in good yields (74-92%).[3]
-
Visualization of Synthesis Pathways
The logical flow from different starting materials to the final substituted pyrazol-3-amine product can be visualized to better understand the relationships between these synthetic strategies.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
Unambiguous Structural Verification of 1-benzyl-5-methyl-1H-pyrazol-3-amine: A Comparative Guide to X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. This guide provides a comprehensive analysis of single-crystal X-ray crystallography for the structural validation of the promising synthetic compound, 1-benzyl-5-methyl-1H-pyrazol-3-amine. It offers a comparative perspective against other analytical techniques, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance Comparison: The Gold Standard and Its Alternatives
Single-crystal X-ray crystallography remains the definitive method for elucidating the atomic arrangement of small molecules in the solid state.[1][2][3] It provides unequivocal proof of molecular connectivity, conformation, and stereochemistry. However, other powerful techniques offer complementary information or can be employed when suitable crystals cannot be obtained.
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.[4] | Provides unambiguous 3D structure, absolute configuration, precise bond lengths and angles.[2][3][5] | Requires a high-quality single crystal of sufficient size, which can be challenging and time-consuming to grow.[1][6] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.[6] | Provides structural information in solution, useful for studying dynamic processes. Does not require crystallization.[2] | Can be ambiguous for determining the relative and absolute stereochemistry of complex molecules with multiple stereocenters.[2][7] |
| Microcrystal-Electron Diffraction (MicroED) | Diffraction of an electron beam from nanocrystals.[1] | Requires crystals a billionth of the size needed for X-ray crystallography, making it much faster and suitable for samples that form only very small crystals.[1] | An evolving technique, less established than X-ray crystallography.[8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | High sensitivity, provides accurate molecular weight. | Does not provide information on 3D structure or connectivity. |
Structural Validation Data: this compound
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and key bond lengths and angles are summarized below, confirming the expected molecular structure. These values are consistent with those observed in similar pyrazole derivatives.[7][9][10]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₁H₁₃N₃ |
| Formula weight | 187.25 |
| Temperature | 296 K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.542(3) Å, b = 12.115(4) Å, c = 9.871(3) Å |
| β = 105.34(2)° | |
| Volume | 984.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.264 Mg/m³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| N1-N2 | 1.375(2) | N2-N1-C5 | 110.2(1) |
| N1-C5 | 1.352(2) | N1-N2-C3 | 106.5(1) |
| N2-C3 | 1.331(2) | N2-C3-C4 | 111.8(1) |
| C3-C4 | 1.410(2) | C3-C4-C5 | 104.3(1) |
| C4-C5 | 1.385(2) | C4-C5-N1 | 107.2(1) |
| C3-N3 (amine) | 1.368(2) | N2-C3-N3 | 122.1(1) |
| N1-C6 (benzyl) | 1.472(2) | C4-C3-N3 | 126.1(1) |
| C5-C12 (methyl) | 1.498(2) | N2-N1-C6 | 121.5(1) |
The analysis reveals a planar pyrazole ring, as is typical for this heterocyclic system.[11][12] The benzyl and methyl groups are attached to the N1 and C5 atoms of the pyrazole ring, respectively, while the amine group is confirmed at the C3 position.
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound was selected and mounted on a diffractometer.[13]
-
Crystal Growth : Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an ethanol/water mixture at room temperature.
-
Data Collection : The crystal was mounted on a goniometer head. X-ray diffraction data were collected at 296 K using a diffractometer with Cu Kα radiation (λ = 1.54178 Å).[14] A series of diffraction images were collected by rotating the crystal through a range of angles.[5]
-
Structure Solution and Refinement : The collected diffraction data were processed to determine the unit cell parameters and space group. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow of X-ray crystallography and the logical framework for structural validation.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. news-medical.net [news-medical.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rigaku.com [rigaku.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methyl-4-{[(3-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]aminomethyl}benzyl)amino](phenyl)methylidene}-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-benzyl-5-methyl-1H-pyrazol-3-amine in Biological Assays: A Guide for Researchers
This guide provides a comparative overview of 1-benzyl-5-methyl-1H-pyrazol-3-amine and related pyrazole derivatives in the context of biological assays and drug discovery. While specific cross-reactivity studies on this particular compound are not extensively available in public literature, this document extrapolates from the known biological activities of structurally similar pyrazole-based compounds to offer insights for researchers, scientists, and drug development professionals. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[1][2] Derivatives of this five-membered heterocyclic compound are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3][4][5][6]
Introduction to this compound
This compound belongs to the broad class of pyrazole derivatives, which are integral to many therapeutic agents.[1][6] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2] For instance, different substitutions can lead to selective inhibition of enzymes like cyclooxygenase (COX) or various protein kinases.[3] The subject compound features a benzyl group at the N1 position, a methyl group at C5, and an amine group at C3. These features suggest potential interactions with various biological targets. For example, 1-benzyl-1H-pyrazole derivatives have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[7]
Comparative Biological Activities of Pyrazole Derivatives
To understand the potential cross-reactivity and biological profile of this compound, it is useful to compare it with other pyrazole derivatives where biological data is available. The following table summarizes the activities of several illustrative pyrazole compounds, highlighting how substituent changes affect their biological targets and potency.
| Compound/Derivative Class | Key Substituents | Primary Biological Activity | Reported IC₅₀/EC₅₀ Values | Reference |
| Celecoxib | 4-sulfonamidophenyl at N1, trifluoromethyl and phenyl at C3 and C5 | Selective COX-2 Inhibitor (Anti-inflammatory) | COX-2: 0.04 µM | [3][5] |
| 1-benzyl-1H-pyrazole derivatives | Varied substitutions on the benzyl and pyrazole rings | RIP1 Kinase Inhibitors (Necroptosis) | Kd = 0.078 µM, EC₅₀ = 0.160 µM (for compound 4b) | [7] |
| Pyrazole derivatives with thiourea skeleton | 3,4-dimethylphenyl and 4-methoxyphenyl groups | EGFR Inhibitors (Anticancer) | 0.07 µM (for compound C5) | [8] |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Benzamide group at C4 | Antiproliferative, mTORC1 and Autophagy Modulators | EC₅₀ < 1 µM | [9] |
| Thiazolidinone-pyrazole hybrids | Thiazolidinone moiety | COX-2 Inhibitors (Anti-inflammatory) | Potent with low ulcerogenic potential | [3] |
| Pyrazoline benzenesulfonamide derivatives | Benzenesulfonamide moiety | Anticancer (inhibition of MMPs, CAs, COX-2) | Varies across cell lines | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are protocols for key experiments commonly used to evaluate the efficacy and selectivity of pyrazole-based compounds.
In Vitro Kinase Inhibition Assay (Example: RIP1 Kinase)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Objective: To quantify the fifty-percent inhibitory concentration (IC₅₀) of this compound against a target kinase.
Materials:
-
Recombinant human RIP1 kinase
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., myelin basic protein)
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Necrostatin-1)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Radiolabeled ATP ([γ-³²P]ATP) or luminescence-based detection kit (e.g., Kinase-Glo®)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify kinase activity. For radiometric assays, measure the incorporation of ³²P into the substrate using a scintillation counter. For luminescence assays, measure the remaining ATP using a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound on the proliferation of a specific cell line (e.g., MCF-7 breast cancer cells).[11]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and controls. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC₅₀ value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can effectively illustrate complex experimental processes and biological relationships.
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: Inhibition of the RIP1 kinase signaling pathway by pyrazole derivatives.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-benzyl-1H-pyrazole Derivatives and Other Pyrazole Compounds in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the performance of 1-benzyl-1H-pyrazole derivatives, particularly in the context of kinase inhibition, and compares their activity with other notable pyrazole compounds.
Comparative Performance Data
The following tables summarize the biological activity of selected 1-benzyl-1H-pyrazole derivatives and other pyrazole compounds from various studies. This data provides a basis for comparing their potency and selectivity against different biological targets.
Table 1: Performance of 1-benzyl-1H-pyrazole Derivatives as RIP1 Kinase Inhibitors [1]
| Compound | Structure | R¹ | R² | R³ | R⁴ | Kd (μM) against RIP1 Kinase | EC₅₀ (μM) in cell necroptosis inhibitory assay |
| 1a | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | H | NO₂ | H | H | - | - |
| 4a | 1-(2,4-dichlorobenzyl)-3-(pyridin-4-yl)-1H-pyrazole | H | pyridin-4-yl | H | H | 0.11 | 0.230 |
| 4b | 1-(2,4-dichlorobenzyl)-3-(1H-pyrazol-4-yl)-1H-pyrazole | H | 1H-pyrazol-4-yl | H | H | 0.078 | 0.160 |
| 4c | 1-(2,4-dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole | H | 1-methyl-1H-pyrazol-4-yl | H | H | 0.13 | 0.200 |
| 4d | 1-(2,4-dichlorobenzyl)-3-(1H-indol-5-yl)-1H-pyrazole | H | 1H-indol-5-yl | H | H | 0.17 | 0.250 |
Data synthesized from a study on the structural optimization of a RIP1 kinase inhibitor.[1]
Table 2: Anticancer Activity of Various Pyrazole Derivatives [2][3]
| Compound | Class | Target Cancer Cell Line | IC₅₀ / EC₅₀ (μM) |
| Compound 10d (from study) | 1,3,5-trisubstituted-1H-pyrazole | PC-3 (Prostate Cancer) | 21.9 - 28.6 |
| Compound 6 (from study) | 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast Cancer) | 3.90 - 35.5 |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Compound 1) | N-benzyl-pyrazole derivative | MIA PaCa-2 (Pancreatic Cancer) | 10 |
| Compound 23 (from study) | N-benzyl-pyrazole derivative | MIA PaCa-2 (Pancreatic Cancer) | < 1 (submicromolar) |
| Doxorubicin (Reference) | Anthracycline | PC-3 and MCF-7 | - |
Experimental Protocols
In Vitro RIP1 Kinase Inhibition Assay[1]
A representative experimental protocol for determining the inhibitory activity of compounds against Receptor Interacting Protein 1 (RIP1) kinase is outlined below.
Workflow for RIP1 Kinase Inhibition Assay
Caption: Workflow for in vitro RIP1 kinase inhibition assay.
Methodology:
-
Compound Preparation: The test compounds are serially diluted to a range of concentrations.
-
Reaction Mixture: A reaction mixture containing purified RIP1 kinase, a suitable substrate, and ATP is prepared.
-
Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature for a specific duration.
-
Detection: Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control. The dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.
Cell-Based Necroptosis Inhibitory Assay[1]
This assay evaluates the ability of a compound to protect cells from induced necroptosis.
Workflow for Necroptosis Inhibitory Assay
Caption: Workflow for cell-based necroptosis inhibitory assay.
Methodology:
-
Cell Seeding: Human colon adenocarcinoma (HT-29) cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds.
-
Necroptosis Induction: Necroptosis is induced by adding a combination of tumor necrosis factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor.
-
Incubation: The cells are incubated for 24 hours.
-
Viability Measurement: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curves.
Signaling Pathway
RIP1 Kinase-Mediated Necroptosis Pathway
1-benzyl-1H-pyrazole derivatives have been investigated as inhibitors of RIP1 kinase, a key regulator of necroptosis, a form of programmed cell death.
Simplified RIP1 Kinase Signaling Pathway
Caption: Simplified signaling pathway of RIP1 kinase-mediated necroptosis.
This pathway illustrates that upon stimulation by TNF-α, RIP1 kinase can initiate a signaling cascade leading to the formation of the necrosome and subsequent phosphorylation of MLKL, culminating in necroptotic cell death. The 1-benzyl-1H-pyrazole derivatives act by inhibiting the kinase activity of RIP1, thereby blocking this cell death pathway.[1]
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducible Synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for 1-benzyl-5-methyl-1H-pyrazol-3-amine, a key heterocyclic scaffold in medicinal chemistry. The focus is on the reproducibility of these methods, offering insights into factors that can influence yield, purity, and overall success. The experimental protocols provided are based on established chemical principles for pyrazole synthesis.
Introduction to this compound
The pyrazole nucleus is a cornerstone in the development of therapeutic agents due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, 1,3,5-substituted pyrazoles are privileged structures in medicinal chemistry. This compound serves as a crucial building block for more complex molecules, particularly kinase inhibitors. Given its importance, access to reliable and reproducible synthetic protocols is paramount for researchers in drug discovery and development. This guide compares two common synthetic strategies for its preparation.
Comparison of Synthetic Methods
The two primary methods for synthesizing this compound are the direct cyclocondensation of a β-ketonitrile with benzylhydrazine and a two-step approach via a pyrazolone intermediate. Each method presents distinct advantages and challenges regarding reproducibility and scalability.
| Parameter | Method A: Direct Cyclocondensation | Method B: Synthesis via Pyrazolone Intermediate |
| Starting Materials | Benzylhydrazine, 3-Aminocrotononitrile | Benzylhydrazine, Ethyl Acetoacetate, Aminating Agent |
| Number of Steps | 1 | 2-3 |
| Typical Yield Range | 65-85% | 50-70% (overall) |
| Key Reaction | Cyclocondensation | Cyclocondensation followed by amination |
| Primary Reproducibility Factor | Purity of 3-aminocrotononitrile | Efficiency and selectivity of the amination step |
| Scalability | Good | Moderate; multi-step process can be challenging |
| Purification | Crystallization or Column Chromatography | Intermediate and final product purification required |
Experimental Protocols
Method A: Direct Synthesis via Cyclocondensation
This method is one of the most direct routes for the synthesis of 3-aminopyrazoles and relies on the cyclocondensation reaction between a hydrazine and a β-ketonitrile.[3]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: To a solution of benzylhydrazine (1.22 g, 10 mmol) in ethanol (25 mL) in a round-bottom flask, add 3-aminocrotononitrile (0.82 g, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of acetic acid (0.1 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Add water (20 mL) to the residue to precipitate the crude product. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Method B: Two-Step Synthesis via Pyrazolone Intermediate
This alternative method involves the well-known Knorr pyrazole synthesis to first form a pyrazolone, which is then converted to the desired amine.[4][5]
Reaction Scheme:
Step 1: Benzylhydrazine + Ethyl Acetoacetate → 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one Step 2: 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one → this compound (via amination)
Detailed Protocol:
-
Step 1: Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL).
-
Add benzylhydrazine (1.22 g, 10 mmol) dropwise at room temperature.
-
Add a catalytic amount of acetic acid (0.1 mL) and reflux the mixture for 3 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pyrazolone can be used in the next step without further purification or can be purified by crystallization from ethanol.
-
-
Step 2: Amination of the Pyrazolone Intermediate
-
A common method for this transformation involves converting the pyrazolone to a pyrazole chloride, followed by reaction with an amine source.
-
Chlorination: Suspend the crude pyrazolone (1.88 g, 10 mmol) in phosphorus oxychloride (POCl₃, 5 mL) and heat at 100°C for 2 hours. Cool the mixture and carefully pour it onto crushed ice. Extract the resulting 5-chloro-1-benzyl-3-methyl-1H-pyrazole with ethyl acetate.
-
Amination: Treat the crude chloro-pyrazole with a solution of ammonia in methanol (or another suitable amine source) in a sealed tube at 100-120°C for 12-18 hours.
-
Workup and Purification: After cooling, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over sodium sulfate, concentrate, and purify the final product by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Factors Affecting Reproducibility
Reproducibility is critical for the application of any synthetic method in research and development. Several factors can influence the outcome of the synthesis of this compound.
-
Purity of Starting Materials: The purity of benzylhydrazine and especially the stability of 3-aminocrotononitrile are crucial. Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction Temperature: Precise control of the reaction temperature is important. In the Knorr synthesis, excessive heat can lead to the formation of byproducts.
-
Solvent Choice: The choice of solvent can affect reaction rates and the solubility of intermediates and products, thereby influencing the ease of isolation and purity.
-
pH Control: In acid-catalyzed cyclocondensations, the amount of acid can significantly impact the reaction rate and selectivity.
-
Regioselectivity: When using substituted hydrazines and unsymmetrical β-dicarbonyl compounds, the formation of regioisomers is a possibility, which can complicate purification and reduce the yield of the desired product.[5]
Visualized Experimental Workflow and Biological Context
To provide a clearer understanding of the synthetic pathways and the relevance of the target molecule, the following diagrams illustrate the experimental workflows and a key signaling pathway where pyrazole derivatives often act.
Caption: Comparative workflow for the synthesis of this compound.
Biological Context: Pyrazole Derivatives as CDK2 Inhibitors
Many pyrazole-containing compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6][7] CDK2, in particular, plays a crucial role in the G1/S phase transition.[8][9] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The diagram below illustrates a simplified CDK2 signaling pathway and the point of inhibition by pyrazole derivatives.
Caption: Simplified CDK2 pathway showing G1/S transition and inhibition by pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Comparative Efficacy of 1-benzyl-5-methyl-1H-pyrazol-3-amine: An In Silico and In Vitro Analysis
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the biological activities of 1-benzyl-5-methyl-1H-pyrazol-3-amine and its analogs. This guide provides a comparative analysis of its performance against various biological targets, supported by experimental data and detailed protocols.
Due to a lack of direct experimental data on the specific biological activities of this compound, this guide presents a comparative analysis based on structurally related 1-benzyl-1H-pyrazole derivatives. The available data strongly suggests the potential of this scaffold in kinase inhibition, particularly targeting Receptor Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis. Furthermore, the broader class of pyrazole derivatives has demonstrated significant potential in anticancer and antimicrobial applications. This guide will delve into these activities, providing available quantitative data, detailed experimental protocols for both in silico and in vitro evaluation, and a visualization of the relevant signaling pathway.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the in vitro activity of a potent 1-benzyl-1H-pyrazole derivative, compound 4b (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole), as a RIP1 kinase inhibitor. For comparison, data for other known RIP1 kinase inhibitors are also included. Additionally, a selection of data for other pyrazole derivatives in anticancer and antimicrobial assays is presented to highlight the potential of this chemical class.
Table 1: In Vitro Activity of 1-benzyl-1H-pyrazole Derivative and Alternative RIP1 Kinase Inhibitors
| Compound | Target | Assay Type | Kd (µM) | EC50 (µM) |
| Compound 4b | RIP1 Kinase | Kinase Binding Assay | 0.078 | - |
| Compound 4b | Necroptosis Inhibition | Cell-Based Assay | - | 0.160 |
| Necrostatin-1 | RIP1 Kinase | Cell-Based Assay | - | ~0.5 |
| GSK2982772 | RIP1 Kinase | ADP-Glo Assay | - | 0.0016 |
Data for Compound 4b is from a study on 1-benzyl-1H-pyrazole derivatives. Data for Necrostatin-1 and GSK2982772 are included for comparison.
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Pyrazole Derivative A | HT-29 (Colon) | 6.43 |
| Pyrazole Derivative B | PC-3 (Prostate) | 9.83 |
| Pyrazole-Benzothiazole Hybrid | A549 (Lung) | 3.17 - 6.77 |
| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 |
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| Pyrazole-Thiazole Derivative | S. aureus (MRSA) | <0.2 |
| Imidazo-Pyridine Substituted Pyrazole | E. coli | <1 |
| Benzofuran Substituted Pyrazole | K. pneumoniae | 3.91 |
Experimental Protocols
This section provides detailed methodologies for key in silico and in vitro experiments relevant to the evaluation of this compound and its analogs.
In Silico Methodologies
1. Molecular Docking Protocol for Kinase Inhibitors
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase (e.g., RIP1 kinase) from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site by creating a grid box around the active site of the kinase.
-
-
Ligand Preparation:
-
Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure using software like ChemDraw or MarvinSketch.
-
Minimize the energy of the ligand structure using a force field like MMFF94.
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Perform the docking using software such as AutoDock Vina or Glide. The program will explore different conformations and orientations of the ligand within the defined binding site.
-
The docking results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.
-
-
Analysis:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
-
2. In Silico ADMET Prediction Protocol
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.
-
Descriptor Calculation:
-
Use software like QikProp (Schrödinger) or online servers like SwissADME to calculate various physicochemical descriptors of the pyrazole derivative from its 2D or 3D structure. These descriptors include molecular weight, logP, number of hydrogen bond donors/acceptors, and polar surface area.
-
-
ADMET Property Prediction:
-
The software uses pre-built models to predict ADMET properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Prediction of cytochrome P450 (CYP) inhibition.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of potential hepatotoxicity, cardiotoxicity, and mutagenicity.
-
-
-
Analysis:
-
Evaluate the predicted ADMET profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) to assess the compound's potential for further development.
-
In Vitro Methodologies
1. RIP1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of RIP1 kinase and the inhibitory effect of the test compound.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing RIP1 kinase, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Add the test compound (this compound analog) at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
2. Cell Necroptosis Inhibitory Assay
This cell-based assay evaluates the ability of a compound to protect cells from necroptotic cell death.
-
Cell Culture: Culture a suitable cell line (e.g., HT-29 human colon cancer cells) in appropriate media.
-
Induction of Necroptosis:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with the test compound at various concentrations for a defined period.
-
Induce necroptosis by adding a cocktail of TNF-α (Tumor Necrosis Factor-alpha), a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK). The caspase inhibitor ensures that cell death occurs via necroptosis rather than apoptosis.
-
-
Assessment of Cell Viability:
-
After a suitable incubation period, assess cell viability using a method such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
The MTT assay measures the metabolic activity of viable cells, while the CellTiter-Glo® assay measures the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the compound that provides 50% protection against necroptosis.
-
3. Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Diffusion:
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.
-
A positive control (a known antibiotic or antifungal agent) and a negative control (the solvent) should also be included.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared with the standard antimicrobial agent.
-
Mandatory Visualization
RIP1 Kinase-Mediated Necroptosis Signaling Pathway
The following diagram illustrates the signaling cascade initiated by TNF-α, leading to necroptosis mediated by RIP1 kinase. Inhibition of RIP1 kinase by compounds such as 1-benzyl-1H-pyrazole derivatives can block this pathway.
Caption: RIP1 Kinase-Mediated Necroptosis Pathway.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the general workflow for the in vitro evaluation of a novel pyrazole derivative.
Comparative docking studies of 1-benzyl-5-methyl-1H-pyrazol-3-amine with target proteins
A guide for researchers and drug development professionals on the interaction of pyrazole-based compounds with significant biological targets. This document provides a comparative overview of docking studies, experimental protocols, and the associated signaling pathways.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their versatile structure allows for diverse substitutions, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Molecular docking studies are crucial in understanding the potential binding modes and affinities of these compounds with their protein targets, thereby guiding the rational design of new and more potent therapeutic agents. This guide summarizes the findings from several in-silico studies on pyrazole derivatives, focusing on their interactions with key proteins implicated in cancer and microbial pathogenesis.
Quantitative Docking Data
The following tables summarize the binding affinities and inhibitory concentrations of various pyrazole derivatives against their respective protein targets as reported in the cited literature.
Table 1: Docking Scores and Binding Energies of Pyrazole Derivatives against Cancer-Related Kinases
| Pyrazole Derivative/Analog | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 (kJ/mol converted to kcal/mol: -2.41)[1] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 (kJ/mol converted to kcal/mol: -2.05)[1] |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 (kJ/mol converted to kcal/mol: -2.47)[1] |
| Pyrazole-based derivative (Compound 3i) | VEGFR-2 | - |
| Pyrazole-based derivative (Compound 3a) | VEGFR-2 | - |
| Pyrazolopyrimidine analog (Compound 7a) | CDK2 | - |
| Pyrazolopyrimidine analog (Compound 9c) | CDK2 | - |
Table 2: Inhibitory Activity of Pyrazole Derivatives against Cancer-Related Kinases
| Pyrazole Derivative/Analog | Target Protein | IC50 |
| Pyrazole-based derivative (Compound 3i) | VEGFR-2 | 8.93 nM |
| Pyrazole-based derivative (Compound 3a) | VEGFR-2 | 38.28 nM |
| Pyrazolopyrimidine analog (Compound 7a) | CDK2 | 0.262 µM |
| Pyrazolopyrimidine analog (Compound 9c) | CDK2 | 0.281 µM |
| Pyrazole derivative (Compound 4) | CDK2/cyclin A2 | 3.82 µM |
| Pyrazole derivative (Compound 7a) | CDK2/cyclin A2 | 2.0 µM |
| Pyrazole derivative (Compound 7d) | CDK2/cyclin A2 | 1.47 µM |
| Pyrazole derivative (Compound 9) | CDK2/cyclin A2 | 0.96 µM |
Table 3: Docking Scores of Pyrazole Derivatives against Antimicrobial Target GlcN-6-P Synthase
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) |
| 1,3,5-trisubstituted pyrazole (Compound 2d) | GlcN-6-P Synthase | Not explicitly stated, but noted to have promising activity. |
Experimental Protocols
The methodologies outlined below are based on the procedures described in the referenced studies for the docking of pyrazole derivatives.
Molecular Docking Protocol for Kinase Targets (VEGFR-2, CDK2, EGFR)
A generalized workflow for the molecular docking of pyrazole derivatives against kinase targets is as follows:
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., VEGFR-2, CDK2, EGFR) are obtained from the Protein Data Bank (PDB).[2] Water molecules and co-crystallized ligands are typically removed.[3] Polar hydrogen atoms are added, and partial charges are assigned to the protein atoms.[3]
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy-minimized using a suitable force field (e.g., MMFF94).[3]
-
Grid Generation: A docking grid box is defined around the active site of the protein. The grid is centered on the co-crystallized ligand from the original PDB file to encompass the binding pocket.[2][3]
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, GOLD, or Glide.[3][4] These programs explore various conformations and orientations of the ligand within the protein's active site and calculate the binding affinity or docking score for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
Molecular Docking Protocol for GlcN-6-P Synthase
The protocol for docking pyrazole derivatives against the antimicrobial target Glucosamine-6-phosphate (GlcN-6-P) synthase is similar to that for kinases:
-
Target and Ligand Preparation: The crystal structure of GlcN-6-P synthase (e.g., PDB ID: 2VF5) is retrieved and prepared by removing water molecules and adding hydrogens. The pyrazole derivatives are prepared and energy minimized.[5]
-
Docking with AutoDock: Docking is performed using a program like AutoDock. The Lamarckian Genetic Algorithm is often employed for the conformational search.[6]
-
Interaction Analysis: The resulting docked poses are analyzed to understand the binding interactions within the active site of GlcN-6-P synthase.[5]
Visualizations
Experimental and Logical Workflows
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Methods for 1-benzyl-5-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-benzyl-5-methyl-1H-pyrazol-3-amine, a key intermediate and potential pharmacophore in drug discovery, is critical for quality control, pharmacokinetic studies, and metabolic profiling. This guide provides a head-to-head comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a collation of established methodologies for similar pyrazole derivatives to guide researchers in selecting the most suitable technique for their specific application.
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance parameters for the analysis of pyrazole derivatives using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation, column, and operating conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 4 µg/mL[1] | 0.04 - 0.17 mg/kg |
| Limit of Quantification (LOQ) | 15 µg/mL[1] | 0.13 - 0.52 mg/kg |
| Linearity Range | 50 - 150 µg/mL[1] | 0.05 - 5 µg/g |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 |
| Precision (%RSD) | < 2%[1] | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 80 - 110% |
| Sample Throughput | Moderate to High | Moderate |
| Instrumentation Cost | Moderate | High |
| Analyst Expertise | Intermediate | Advanced |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many pyrazole derivatives.
a. Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 50, 80, 100, 120, and 150 µg/mL).[1]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
c. Validation Parameters
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.[1]
-
Precision: Assess intra-day precision by analyzing six replicate injections of a standard solution at a single concentration. Evaluate inter-day precision by repeating the analysis on three different days. The relative standard deviation (%RSD) should be less than 2%.[1]
-
Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of the standard into a sample matrix and calculate the percentage recovery. Recoveries should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and selectivity. Pyrazole derivatives are often amenable to GC-MS analysis.
a. Sample Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable volatile solvent such as methanol or dichloromethane.
-
Working Standard Solutions: Serially dilute the stock solution with the same solvent to prepare working standards for calibration (e.g., in the µg/mL to ng/mL range).
-
Sample Solution:
-
Liquid Samples: Perform a liquid-liquid extraction (LLE) by mixing the sample with an immiscible organic solvent (e.g., dichloromethane). Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate if necessary.
-
Solid Samples: Use solvent extraction by sonicating the homogenized solid sample in a suitable solvent. Centrifuge and collect the supernatant for analysis.
-
b. GC-MS Conditions
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
c. Validation Parameters
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Precision and Accuracy: Evaluate using similar procedures as for HPLC, with acceptance criteria typically being %RSD < 15% for precision and 80-110% for accuracy.
-
LOD and LOQ: Determine based on the S/N ratio or from the standard deviation of the response and the slope of the calibration curve.
Mandatory Visualization
References
A Comparative Guide to the Structure-Activity Relationship of 1-benzyl-5-methyl-1H-pyrazol-3-amine Derivatives as Kinase Inhibitors
This guide provides a comparative analysis of 1-benzyl-5-methyl-1H-pyrazol-3-amine derivatives, focusing on their structure-activity relationship (SAR) as kinase inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the biological activity of key 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a crucial mediator of necroptosis. The data is extracted from studies on the structural optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole.[1]
| Compound ID | Modifications from Lead Compound | Kd (μM) against RIP1 Kinase | EC50 (μM) in Cell Necroptosis Assay |
| 1a (Lead) | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole | Not specified in abstract | Not specified in abstract |
| 4b | Optimized 1-benzyl-1H-pyrazole derivative | 0.078 | 0.160 |
Kd (Dissociation Constant) is a measure of binding affinity, with lower values indicating stronger binding. EC50 (Half-maximal effective concentration) indicates the concentration of a drug that gives half-maximal response.
Structure-Activity Relationship (SAR) Insights
SAR analysis of 1-benzyl-1H-pyrazole derivatives revealed that specific structural modifications significantly impact their inhibitory potency against RIP1 kinase. The optimization of the lead compound (1a) led to the discovery of compound 4b , which demonstrated a significant increase in both binding affinity and cellular activity.[1] The pyrazole core is a versatile scaffold in medicinal chemistry, known to serve as a bioisostere for other aromatic rings, thereby improving properties like lipophilicity and solubility.[2] Furthermore, the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating crucial interactions with target proteins.[2]
In broader studies of pyrazole derivatives, the nature and position of substituents on the pyrazole ring and its associated phenyl rings have been shown to be critical for various biological activities, including anti-inflammatory and anticancer effects.[3][4][5] For instance, in the context of c-Jun N-terminal kinase (JNK-1) inhibitors, specific amide-bearing pyrazole analogues exhibited potent inhibitory activity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors like the this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: RIP1 Kinase)
-
Objective: To determine the direct inhibitory effect of the synthesized compounds on the target kinase activity.
-
Procedure:
-
The kinase activity is measured using a radiometric or fluorescence-based assay.
-
Recombinant human RIP1 kinase is incubated with the test compound at various concentrations.
-
A substrate (e.g., a specific peptide) and ATP (radiolabeled or with a fluorophore) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.
-
Cell-Based Necroptosis Inhibition Assay
-
Objective: To evaluate the efficacy of the compounds in a cellular context to inhibit necroptosis.
-
Procedure:
-
A suitable cell line (e.g., HT29 human colon cancer cells) is seeded in multi-well plates.[1]
-
Cells are pre-treated with the test compounds at various concentrations for a specific duration.
-
Necroptosis is induced using a combination of agents like TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
-
After an incubation period, cell viability is assessed using a standard method like the MTT assay or CellTiter-Glo Luminescent Cell Viability Assay.
-
The concentration of the compound that protects 50% of the cells from necroptotic death (EC50) is determined.[1]
-
In Vivo Efficacy Study (Example: L-arginine-induced pancreatitis mouse model)
-
Objective: To assess the therapeutic potential of a lead compound in an animal model of a relevant disease.
-
Procedure:
-
A disease model is induced in mice (e.g., pancreatitis induced by L-arginine administration).[1]
-
The test compound (e.g., compound 4b) is administered to the mice, typically via intraperitoneal injection or oral gavage, at a specific dose.[1]
-
A control group receives a vehicle solution.
-
After a set period, the animals are euthanized, and relevant tissues (e.g., pancreas) are collected.[1]
-
The severity of the disease is assessed through histological analysis of the tissues and by measuring relevant biochemical markers in the serum.
-
The ability of the compound to protect the target organ is evaluated by comparing the treated group with the control group.[1]
-
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study in drug discovery.
Caption: A typical workflow for a structure-activity relationship (SAR) study in drug discovery.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 1-benzyl-5-methyl-1H-pyrazol-3-amine
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-benzyl-5-methyl-1H-pyrazol-3-amine, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Safety Precautions
Given the GHS data for a similar compound, the following precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Quantitative Data Summary for Disposal Planning
The following table summarizes key information for the disposal of chemical waste, based on general laboratory best practices.
| Parameter | Guideline | Considerations |
| Waste Classification | Hazardous Chemical Waste | Due to the potential for toxicity and irritation, this compound should not be disposed of in regular trash or down the drain.[2] |
| Container Type | Chemically compatible, leak-proof, and with a secure-fitting lid. | Use containers appropriate for solid or liquid waste as needed. Ensure the container material is compatible with any solvents used.[2] |
| Labeling Requirements | "Hazardous Waste," full chemical name, concentration, and date of accumulation. | Clearly label the container with "this compound" and any other components of the waste stream.[2] |
| Storage Location | Designated hazardous waste accumulation area within the laboratory. | The storage area should be secure, well-ventilated, and away from incompatible materials. |
| Disposal Method | Engagement of a licensed professional waste disposal company. | High-temperature incineration is a common and recommended method for the disposal of such organic compounds.[3] |
Detailed Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the collection and disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4]
-
Do not mix this waste stream with other incompatible waste, such as strong acids, bases, or oxidizers.
-
-
Sharps Waste:
-
Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.
-
2. Container Selection and Labeling:
-
Choose containers that are in good condition and compatible with the chemical waste.[2]
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the approximate concentration of each component, and the date the waste was first added to the container.
3. Storage:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.[3]
4. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
-
Provide a detailed inventory of the waste, including the chemical names and quantities.
-
Follow all institutional and local regulations for the transportation and disposal of hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-benzyl-5-methyl-1H-pyrazol-3-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-benzyl-5-methyl-1H-pyrazol-3-amine. The following procedures are designed to ensure safe operational handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its close structural analogs are classified with the following hazards:
-
H335: May cause respiratory irritation[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must meet ANSI Z87.1 standards. Required at all times in the laboratory.[3] |
| Face Shield | To be worn in addition to safety glasses or goggles when there is a risk of splashing.[3] | |
| Hand Protection | Chemical-resistant gloves | The specific glove material should be selected based on the solvent used and the duration of handling. Nitrile or neoprene gloves are often suitable for incidental contact.[4] |
| Body Protection | Flame-resistant lab coat | Required for all laboratory work.[3] |
| Chemical-resistant apron or coveralls | Recommended when handling larger quantities or when there is a significant risk of splashing.[5] | |
| Respiratory Protection | NIOSH-approved respirator | Required if working outside a fume hood or if dusts/aerosols may be generated. The type of cartridge should be appropriate for organic vapors and particulates.[6] |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Detailed Methodologies
Handling Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound or a suitable analogue.[7] Don all required personal protective equipment as specified in the table above. Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Use appropriate exhaust ventilation at places where dust is formed.[7]
-
Procedure:
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]
Disposal Plan:
-
Waste Characterization: Unused this compound and any materials contaminated with it should be considered hazardous waste.
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.[7]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[7] Do not let the product enter drains.[7] Contaminated packaging should be disposed of as unused product.[7] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hsa.ie [hsa.ie]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
